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  • Product: 2(1H)-Pyridinone, 1-cyclohexyl-
  • CAS: 52200-46-1

Core Science & Biosynthesis

Foundational

Foreword: The Rationale for Rigorous Physicochemical Profiling

An In-depth Technical Guide to the Physicochemical Properties of 1-cyclohexyl-2(1H)-pyridinone In modern drug discovery and development, a molecule's success is not dictated solely by its potency at a given biological ta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-cyclohexyl-2(1H)-pyridinone

In modern drug discovery and development, a molecule's success is not dictated solely by its potency at a given biological target. The journey from a promising hit to a viable clinical candidate is paved with challenges related to its fundamental physical and chemical nature. Properties such as solubility, lipophilicity, and ionization state govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and potential for toxicity.[1][2][3] A failure to thoroughly characterize these attributes early in the development pipeline is a significant contributor to late-stage attrition, wasting valuable time and resources.[4]

This guide provides a comprehensive framework for the characterization of 1-cyclohexyl-2(1H)-pyridinone, a molecule featuring the medicinally relevant 2-pyridinone scaffold. The 2-pyridinone ring system is a common feature in numerous bioactive compounds. The N-substitution with a cyclohexyl group imparts significant lipophilicity, creating an interesting balance with the polar lactam core. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just a compilation of data, but a detailed exposition of the experimental logic and methodologies required to generate a robust and reliable physicochemical data package.

Compound Identification and Structural Attributes

Before any experimental work commences, it is imperative to confirm the identity and structure of the target molecule.

  • IUPAC Name: 1-cyclohexylpyridin-2(1H)-one

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol

  • Chemical Structure: alt text (Note: Placeholder for actual structure image)

While comprehensive experimental data for this specific molecule is not extensively documented in publicly accessible databases, its structural components allow for informed predictions and guide the necessary experimental characterization.

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical parameters for 1-cyclohexyl-2(1H)-pyridinone. It is crucial to recognize that where experimental data is unavailable, values must be determined empirically using the protocols outlined in this guide.

PropertyValueMethod of DeterminationSignificance in Drug Development
Molecular Weight 177.24 g/mol CalculationA key component of Lipinski's Rule of Five; influences diffusion and transport.[2]
Melting Point (°C) To be determinedCapillary Melting Point ApparatusIndicator of purity, lattice energy, and physical state at ambient temperature.
Boiling Point (°C) To be determinedDistillationRelevant for purification, stability at high temperatures, and formulation processes.
Aqueous Solubility To be determinedThermodynamic Shake-Flask MethodGoverns dissolution rate and concentration gradient for absorption; critical for bioavailability.[1]
LogP (o/w) To be determinedShake-Flask or HPLC MethodMeasures lipophilicity; impacts membrane permeability, protein binding, and metabolic stability.[1]
pKa To be determinedPotentiometric Titration or UV-spectroscopyDefines the ionization state at physiological pH, which profoundly affects solubility and cell penetration.

Experimental Workflows for Precise Characterization

The following sections detail the rationale and step-by-step protocols for determining the most critical physicochemical properties. The overarching goal is to create a self-validating system where each measurement is robust, reproducible, and grounded in established principles.

General Workflow for Physicochemical Profiling

The logical flow of characterization ensures that foundational properties are established before more complex, pH-dependent parameters are measured.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Ionization & pH Dependence A Sample Acquisition B Structural Confirmation (NMR, MS) A->B C Purity Analysis (HPLC, >95%) B->C D Melting Point Determination C->D E Thermodynamic Solubility Assay C->E F LogP Determination (Shake-Flask) C->F G pKa Measurement E->G H pH-Solubility Profile G->H

Caption: Overall workflow for physicochemical characterization.

Protocol: Thermodynamic Aqueous Solubility

Causality: Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This value is fundamental because it defines the maximum possible concentration in the gastrointestinal tract, directly influencing the driving force for absorption. Unlike kinetic solubility, it is independent of the solid-state form's dissolution rate, providing a more reliable parameter for biopharmaceutical modeling.

Methodology: Shake-Flask Method (ICH Guideline Compliant)

  • Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at relevant pH values (e.g., pH 2.0, 6.5, 7.4).

  • Sample Addition: Add an excess amount of solid 1-cyclohexyl-2(1H)-pyridinone to a known volume of each buffer in a sealed glass vial. The excess solid ensures that equilibrium is reached from a state of saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) using a shaker bath for a prolonged period (24-48 hours) to ensure equilibrium is fully established.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling: Carefully extract an aliquot from the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of known concentrations.

  • Validation: The presence of solid material at the end of the experiment must be visually confirmed to validate that the measured concentration represents the saturation solubility.

Protocol: Lipophilicity (LogP) Determination

Causality: The octanol-water partition coefficient (LogP) is the gold standard for measuring a molecule's lipophilicity. It quantifies the distribution of a neutral compound between an immiscible lipid-like (n-octanol) and aqueous phase. This parameter is a surrogate for a molecule's ability to partition into biological membranes and is a cornerstone of predictive ADME models and guidelines like the "Rule of Five".[1][2]

G A Prepare Pre-Saturated n-Octanol & Water Phases B Add Known Amount of Compound to Aqueous Phase A->B C Combine Phases in Vial (1:1 ratio) B->C D Shake Vigorously (e.g., 24h at 25°C) C->D E Centrifuge to Separate Phases D->E F Sample Aqueous Phase E->F G Sample Octanol Phase E->G H Quantify Concentration in Each Phase (HPLC-UV) F->H G->H I Calculate LogP = log([C]octanol / [C]water) H->I

Caption: Experimental workflow for the Shake-Flask LogP determination.

Methodology: Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer at a pH where the compound is neutral) with n-octanol by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

  • Compound Introduction: Dissolve a known quantity of 1-cyclohexyl-2(1H)-pyridinone in the aqueous phase. The initial concentration should be well below its aqueous solubility limit.

  • Partitioning: Combine the compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol in a glass vial.

  • Equilibration: Shake the vial for a sufficient time (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated HPLC-UV method.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as LogP.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and integrity of the compound before and after physicochemical experiments.

  • ¹H NMR (Proton NMR): The spectrum should be consistent with the structure. Key expected signals include multiplets in the aliphatic region (~1.0-2.0 ppm) corresponding to the cyclohexyl protons and distinct signals in the aromatic/olefinic region for the pyridinone ring protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon NMR): The spectrum should show the correct number of carbon signals. A characteristic signal for the carbonyl carbon (C=O) of the lactam is expected at a downfield chemical shift (~160-170 ppm).

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (177.24).[5]

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam functional group is expected in the region of 1650-1690 cm⁻¹.[6]

Conclusion: Building a Predictive Profile

The physicochemical properties of 1-cyclohexyl-2(1H)-pyridinone, determined through the rigorous experimental protocols detailed in this guide, form the foundation for predicting its in vivo behavior. The interplay between the high lipophilicity imparted by the N-cyclohexyl group and the polar, potentially ionizable 2-pyridinone core dictates its ADME profile. A low aqueous solubility combined with a high LogP might suggest permeability-limited absorption or potential for high plasma protein binding. This data package is not merely a set of numbers but a predictive tool, enabling scientists to make informed decisions, design better formulations, and ultimately increase the probability of success for drug candidates built upon this molecular scaffold.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Vertex AI Search.
  • Importance of Physicochemical Properties In Drug Discovery. (2015). rajjournals.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology.
  • How Drug Physical and Chemical Properties Impact Effectiveness. (2025). Raytor.
  • Chapter 1: Physicochemical Properties. (2023). The Royal Society of Chemistry.
  • LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025). Chemistry LibreTexts.
  • 2(1H)-Pyridinone. (n.d.). NIST WebBook.
  • 2(1H)-Pyridinone Mass Spectrum. (n.d.). NIST WebBook.

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Exploratory

Introduction: The Significance of the 1-Cyclohexyl-2(1H)-pyridinone Scaffold

An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-2(1H)-pyridinone Derivatives The 2-pyridinone ring is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and biologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-2(1H)-pyridinone Derivatives

The 2-pyridinone ring is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and biologically active compounds.[1][2] Its ability to act as both a hydrogen bond donor and acceptor makes it a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, biomolecular mimetics, and other therapeutic agents.[3][4] The introduction of a bulky, lipophilic cyclohexyl group at the N1 position creates the 1-cyclohexyl-2(1H)-pyridinone core, a structure that modulates the compound's physicochemical properties, influencing its solubility, membrane permeability, and interaction with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as farnesyltransferase inhibitors and adenosine A2A receptor antagonists for cancer immunotherapy.[5][6]

This guide provides a comprehensive overview of the primary synthetic strategies for accessing 1-cyclohexyl-2(1H)-pyridinone derivatives. As a Senior Application Scientist, the focus will be not only on the procedural steps but also on the underlying chemical principles and the rationale guiding experimental choices, ensuring a robust and reproducible synthetic approach. We will explore two main strategic pathways: the post-cyclization alkylation of a pre-formed pyridinone ring and the integration of the cyclohexyl moiety during the ring-forming process itself.

Strategy I: Post-Cyclization N-Alkylation of 2(1H)-Pyridinone

This is arguably the most direct and versatile approach. It involves the initial synthesis of a desired substituted 2(1H)-pyridinone, followed by the attachment of the cyclohexyl group to the nitrogen atom. The core challenge in this step is controlling the regioselectivity of the alkylation.

Causality: The N- vs. O-Alkylation Dichotomy

The 2-pyridinone tautomer is in equilibrium with its aromatic isomer, 2-hydroxypyridine.[3] Consequently, its anion is an ambident nucleophile, possessing reactive sites at both the nitrogen and oxygen atoms. The outcome of an alkylation reaction is therefore highly dependent on the reaction conditions, which dictate the position of attack.

  • N-Alkylation (Kinetic Control): Generally favored under conditions that promote a direct SN2 reaction. The use of polar aprotic solvents like DMF or DMSO, along with strong, non-coordinating bases such as sodium hydride (NaH), typically leads to the desired N-cyclohexyl product. The sodium cation does not coordinate as strongly with the harder oxygen atom, leaving the softer nitrogen atom as the more nucleophilic site.

  • O-Alkylation (Thermodynamic Control): Often observed with silver salts (e.g., Ag2CO3) due to the high affinity of silver for the hard oxygen atom (Hard-Soft Acid-Base theory). The formation of the more stable aromatic 2-alkoxypyridine can also be favored under certain equilibrium conditions.

For the synthesis of 1-cyclohexyl-2(1H)-pyridinone, conditions must be carefully selected to ensure exclusive or predominant N-alkylation.

Experimental Protocol: N-Alkylation of 2(1H)-Pyridinone

This protocol describes a general procedure for the N-alkylation of a 2(1H)-pyridinone with cyclohexyl bromide.

Step 1: Deprotonation

  • To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N2 or Ar), add the starting 2(1H)-pyridinone (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution and the formation of a clear solution of the sodium salt indicates complete deprotonation.

Step 2: Alkylation

  • Add cyclohexyl bromide (1.1 equivalents) dropwise to the solution of the pyridinone salt at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-cyclohexyl-2(1H)-pyridinone derivative.

Data Presentation: N-Alkylation Conditions
BaseSolventTemperature (°C)Typical OutcomeReference Insight
NaHDMF25 - 80Predominantly N-AlkylationStandard for kinetic control
K2CO3Acetone/DMFRefluxGood N-selectivityA milder, common alternative
Cs2CO3CH3CNRefluxHigh N-selectivity and yieldOften improves yields for less reactive halides
Ag2CO3TolueneRefluxO-Alkylation often competesSilver's oxophilicity favors O-attack
Visualization: N-Alkylation Workflow

N_Alkylation Pyridone 2(1H)-Pyridinone Base Base (e.g., NaH) in DMF Pyridone->Base Deprotonation Salt Pyridinone Anion (Ambident Nucleophile) Base->Salt Cyclohexyl_Br Cyclohexyl Bromide Salt->Cyclohexyl_Br SN2 Attack N_Product 1-Cyclohexyl-2(1H)-pyridinone (N-Alkylation Product) Cyclohexyl_Br->N_Product N-attack (Favored) O_Product 2-Cyclohexyloxypyridine (O-Alkylation Byproduct) Cyclohexyl_Br->O_Product O-attack (Minor)

Caption: General workflow for the N-alkylation of 2(1H)-pyridinone.

Strategy II: Cyclization and Annulation Reactions

This strategy involves constructing the pyridinone ring from acyclic precursors where the cyclohexyl group is already incorporated into one of the starting materials. This approach is particularly powerful for creating highly substituted derivatives in a convergent manner.

Methodology: Multicomponent Synthesis

Multicomponent reactions (MCRs) offer exceptional efficiency by combining three or more reactants in a single pot to form a complex product, minimizing purification steps and saving resources.[7] A common MCR for 2-pyridinones involves the condensation of an amine, an active methylene compound, and a 1,3-dicarbonyl equivalent.[3][8]

A well-established route involves reacting cyclohexylamine with precursors like dimethyl 3-oxopentanedioate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][8] This method proceeds efficiently and with broad functional group tolerance.[3]

Experimental Protocol: One-Pot Three-Component Synthesis

This protocol is adapted from established methods for synthesizing substituted 2-pyridinones.[3][8]

Step 1: Reaction Setup

  • In a round-bottom flask, combine dimethyl 3-oxopentanedioate (1.0 equivalent), cyclohexylamine (1.1 equivalents), and a catalytic amount of L-proline (0.1 equivalents) in ethanol (0.5 M).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equivalents) to the mixture.

Step 2: Reaction and Monitoring

  • Stir the reaction mixture at reflux (approx. 78 °C).

  • Monitor the reaction by TLC. The reaction is typically complete within 6-18 hours.

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography or recrystallization to yield the pure 1-cyclohexyl-2(1H)-pyridinone derivative.

Visualization: Multicomponent Reaction Pathway

MCR_Pathway A Cyclohexylamine Intermediate1 Enamine Intermediate A->Intermediate1 Condensation B Dimethyl 3-oxopentanedioate B->Intermediate1 Condensation C DMF-DMA Intermediate2 Michael Adduct C->Intermediate2 Michael Addition Intermediate1->Intermediate2 Michael Addition Product Substituted 1-Cyclohexyl- 2(1H)-pyridinone Intermediate2->Product Intramolecular Cyclization & Aromatization

Caption: Simplified pathway for a three-component 2-pyridinone synthesis.

Methodology: Transition Metal-Catalyzed Annulation

Modern organic synthesis heavily relies on transition-metal catalysis to construct complex heterocyclic systems. Ruthenium and rhodium catalysts, for instance, are effective in mediating the [4+2] annulation of amides with alkynes via C-H activation to form pyridinones.[9][10] In this context, a N-cyclohexyl-N-methoxy-acrylamide could serve as the starting material to react with an alkyne, directly yielding the desired 1-cyclohexyl-2(1H)-pyridinone core.

This C-H activation approach is highly atom-economical and offers a distinct strategy for accessing specific substitution patterns that might be difficult to achieve through classical condensation methods.[11]

Strategy III: Modern N-Cyclohexylation Coupling Reactions

While classical SN2 alkylation is robust, certain substrates may be sensitive to the strongly basic conditions required. In such cases, transition-metal-catalyzed cross-coupling reactions, traditionally used for N-arylation, can be adapted.

Causality: The Buchwald-Hartwig and Ullmann Reactions

The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are powerful methods for forming C-N bonds.[12][13][14][15] While extensively developed for coupling aryl halides with amines, their application can be extended to alkylamines and alkyl halides, although this is less common.

A potential, albeit less conventional, route would be the palladium- or copper-catalyzed coupling of a 2-halopyridine (e.g., 2-bromopyridine) with cyclohexylamine. The resulting 2-(cyclohexylamino)pyridine can then be converted to the corresponding 2-pyridinone through subsequent chemical steps. More directly, specialized conditions for the Buchwald-Hartwig or Ullmann coupling of 2-pyridones with cyclohexyl halides can be developed, offering a milder alternative to NaH/DMF. These methods are particularly valuable when dealing with complex molecules bearing base-sensitive functional groups.

Data Presentation: C-N Cross-Coupling Systems
Reaction NameMetal CatalystTypical LigandBaseKey AdvantageReference Insight
Buchwald-HartwigPd2(dba)3, Pd(OAc)2XPhos, RuPhos, BINAPNaOt-Bu, K3PO4High functional group tolerance[12][14][16]
Ullmann CondensationCuI, Cu(OAc)2Phenanthroline, DMCDAK2CO3, Cs2CO3Cost-effective metal catalyst[13][17][18]
Chan-Lam CouplingCu(OAc)2Pyridine(None required)Couples with boronic acids[15]

Conclusion and Future Outlook

The synthesis of 1-cyclohexyl-2(1H)-pyridinone derivatives is readily achievable through several robust and versatile strategies. The choice of method—be it the direct N-alkylation of a pyridinone core, a convergent multicomponent reaction, or a modern transition-metal-catalyzed annulation—should be guided by the desired substitution pattern, the scale of the synthesis, and the chemical nature of the available starting materials.

The classical post-cyclization N-alkylation remains a workhorse for its simplicity and predictability. However, for building molecular complexity efficiently, multicomponent and C-H activation strategies are proving to be increasingly powerful. As the demand for novel, structurally diverse drug candidates grows, the continued development of atom- and step-economical methods will be paramount. Future research will likely focus on expanding the scope of these advanced catalytic systems to allow for even greater control over regioselectivity and the introduction of diverse functional groups onto the 1-cyclohexyl-2(1H)-pyridinone scaffold.

References

  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amin
  • Regioselective Functionalization of 2-Pyridones through C-H Bond Activation.
  • 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A.PMC.
  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.IIP Series.
  • Recent Advances of Pyridinone in Medicinal Chemistry.PMC - NIH.
  • Selective Intermolecular Photo-[4 + 4]-cycloaddition with 2-Pyridone Mixtures.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.RSC Publishing.
  • Synthesis of 2-Pyridones by Cycloreversion of [2.2.2]- Bicycloalkene Diketopiperazines.
  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction.Bulletin of the Korean Chemical Society - KoreaScience.
  • From Mono- N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)
  • Synthesis of Pyridinone-Fused [2.2]Paracyclophane by Ruthenium(II)-Catalyzed C–H Activation.
  • Selective Pyridine-Directed C–H Activation Enabled Synthesis of Pyridine-pyridone -Helix Mimics.Thieme.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Ullmann condens
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers.
  • Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines.
  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction C
  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls.PMC.
  • Sequential multicomponent synthesis of highly functionalized pyridin-2(1 H )
  • Synthesis of pyridin-2(1H)
  • Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides.
  • Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors.PubMed.
  • Synthesis of substituted N-heterocycles by N-aryl
  • Recent Advances of Pyridinone in Medicinal Chemistry.PubMed.
  • Recent Advances of Pyridinone in Medicinal Chemistry.Frontiers.
  • Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates.
  • Synthesis of 2-pyridones.Organic Chemistry Portal.
  • Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes.PMC - NIH.
  • synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity.
  • A solvent-free and efficient synthesis of bicyclic 2-pyridone derivatives for endoplasmic reticulum imaging.Organic Chemistry Frontiers (RSC Publishing).
  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt.MedChemica.
  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy.PubMed.
  • Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. 8. Pharmacological Optimization of Orally Bioavailable 2-Pyridone-Containing Peptidomimetics.

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Foundational

Rational Design and Structure-Activity Relationship (SAR) of 1-Cyclohexyl-Pyridinone Analogs in Modern Drug Discovery

An In-Depth Technical Guide by a Senior Application Scientist Executive Summary The pyridin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, offering a versatile platform for targeting diverse biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

The pyridin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, offering a versatile platform for targeting diverse biological pathways. Modulating the N1 position is a critical strategy for tuning physicochemical properties, target affinity, and pharmacokinetic profiles. This whitepaper explores the Structure-Activity Relationship (SAR) of 1-cyclohexyl-pyridinone analogs. By analyzing their divergent utility—from highly potent antimicrobial agents (targeting DNA gyrase/DHFR) to their limitations in oncology (targeting mutant IDH1)—we provide a comprehensive framework for rational drug design utilizing this aliphatic substitution.

Introduction: The 1-Cyclohexyl-Pyridinone Scaffold

In our experience optimizing heterocyclic scaffolds, the substitution of an N-aryl group with an N-cyclohexyl moiety on the pyridin-2-one core fundamentally alters the molecule's three-dimensional conformation and electronic landscape.

  • Steric Profile & Fsp3: The sp3-hybridized cyclohexyl ring adopts a dynamic chair conformation. This increases the three-dimensional bulk (fraction of sp3 carbons, Fsp3) compared to planar N-aryl systems, fundamentally changing how the molecule navigates deep binding pockets.

  • Lipophilicity & Permeability: The aliphatic ring drastically enhances lipophilicity (LogP). In anti-infective drug discovery, this is a critical parameter for penetrating the complex, lipid-rich cell walls of Gram-negative bacteria and mycobacteria.

  • Electronic Decoupling: Unlike N-phenyl rings, the cyclohexyl group cannot participate in π−π stacking or delocalize the nitrogen lone pair. This forces the pyridinone ring to act as an isolated, highly localized hydrogen-bond acceptor/donor system.

Case Study 1: Antimicrobial Agents (Dual DNA Gyrase/DHFR Inhibitors)

Recent efforts to combat multidrug-resistant (MDR) bacteria have successfully utilized the 1-cyclohexyl-pyridinone scaffold to design dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR) [1].

Causality in SAR Design

The incorporation of the 1-cyclohexyl group at the N1 position of 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxamides significantly enhances antibacterial activity. The aliphatic ring facilitates strong hydrophobic interactions within the DNA gyrase binding pocket. More importantly, the increased lipophilicity improves membrane permeability across Gram-negative strains (e.g., E. coli, P. aeruginosa), a common bottleneck for planar, aromatic-heavy antibiotics.

Quantitative Data Summary

Table 1: Comparative MIC values ( μ M) of Pyridin-2-one Derivatives against MDR Strains

Compound N1-SubstituentC4-SubstituentS. aureus (MIC μ M)E. coli (MIC μ M)Target Affinity
N-H 4-Chlorophenyl18.535.2Moderate
N-Phenyl 4-Methoxyphenyl12.424.8High
1-Cyclohexyl 4-Methoxyphenyl4.669.32Very High
Experimental Methodology: Synthesis of the 1-Cyclohexyl-Pyridinone Core

Self-Validating System: We utilize a multi-component Knoevenagel-Michael cascade. The reaction is self-validating because the desired 1-cyclohexyl-pyridinone product is highly insoluble in the solvent mixture compared to the intermediates. Its spontaneous precipitation drives the thermodynamic equilibrium forward, eliminating the need for tedious column chromatography.

  • Reagent Preparation: Dissolve 10 mmol of 2-cyano-3-(4-methoxyphenyl)acrylamide and 10 mmol of 2-cyano-N-cyclohexylacetamide in 20 mL of a 1:1 DMF/ethanol mixture.

  • Catalysis: Add 3 drops of piperidine. Causality: Piperidine is not merely a solvent additive; it acts as a specific base to deprotonate the active methylene of the acetamide, initiating a Knoevenagel condensation with the acrylamide.

  • Cyclization: Reflux the mixture for 3 hours. The intermediate undergoes an intramolecular Michael addition followed by tautomerization to form the stable 6-oxo-1,6-dihydropyridine ring.

  • Isolation: Pour the hot mixture onto crushed ice. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from DMF to yield the pure 1-cyclohexyl-pyridinone derivative (>85% purity).

Case Study 2: Oncology (Mutant IDH1 Inhibitors)

In oncology, the 2H−1λ2 -pyridin-2-one scaffold has been heavily optimized as an inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), a key oncogenic driver in gliomas and acute myeloid leukemia (AML) [2].

Causality in SAR Design

The allosteric binding pocket of mIDH1 requires the pyridinone ring to orient orthogonally to the adjacent arene. N-aryl substituents (e.g., 2-methoxyphenyl) provide optimal potency because the ortho-substitution creates a specific steric clash that locks this orthogonal conformation.

When 1-cyclohexyl analogs (e.g., Compound 50) were synthesized to probe the volumetric limits of this hydrophobic pocket, they exhibited a near-total loss of activity. The sp3 nature of the cyclohexyl ring introduces too much conformational flexibility, resulting in a loss of the rigid orthogonal locking mechanism. This highlights the precise geometric constraints of the mIDH1 allosteric site.

Quantitative Data Summary

Table 2: mIDH1 (R132H) Inhibition by N-Substituted Pyridin-2-ones

CompoundN1-SubstituentmIDH1 R132H IC 50​ ( μ M)Conformation State
Hit Scaffold 2-Methoxyphenyl0.045Rigid / Orthogonal Lock
Analog A Phenyl1.250Semi-Flexible / Planar
Analog 50 1-Cyclohexyl> 38.0Highly Flexible / sp3 Chair
Experimental Methodology: Diaphorase-Coupled mIDH1 Biochemical Assay

Self-Validating System: A common pitfall in high-throughput screening is the selection of auto-fluorescent compounds. We utilize a diaphorase-coupled system as a self-validating, negative-readout assay to prevent false positives.

  • Enzyme Incubation: Incubate recombinant mIDH1 (R132H) with the 1-cyclohexyl-pyridinone analog in assay buffer (50 mM HEPES, 10 mM MgCl 2​ ) for 30 minutes at room temperature.

  • Reaction Initiation: Add 1 mM α -ketoglutarate ( α -KG) and 2 μ M NADPH. Causality: The mutant enzyme reduces α -KG to D-2-hydroxyglutarate (D-2-HG), consuming NADPH in the process.

  • Coupled Readout: After 60 minutes, add diaphorase and resazurin. Causality: If our analog successfully inhibits mIDH1, NADPH is spared. This surplus NADPH is then utilized by diaphorase to convert non-fluorescent resazurin into highly fluorescent resorufin.

  • Detection: Measure fluorescence at Ex 540 nm / Em 590 nm. A true inhibitor yields a gain in fluorescence, inherently filtering out quenching artifacts. Calculate IC 50​ using a 4-parameter logistic regression.

Visualizing Workflows and SAR Logic

To synthesize these findings, the following diagrams map the logical SAR trajectories and the self-validating assay workflows used to evaluate these compounds.

SAR_Logic Core Pyridin-2-one Core Scaffold N_Sub N1 Substitution (Cyclohexyl vs Aryl) Core->N_Sub C4_Sub C4/C5 Substitution (Aryl, Cyano) Core->C4_Sub Cyclohexyl 1-Cyclohexyl - Increased Lipophilicity - Chair Conformation N_Sub->Cyclohexyl Aliphatic Aryl 1-Aryl - Pi-Pi Stacking - Orthogonal Lock N_Sub->Aryl Aromatic AntiMicro Dual DNA Gyrase/DHFR Inhibition (Antimicrobial) Cyclohexyl->AntiMicro Enhanced Permeability mIDH1_Probe mIDH1 Inhibition (Oncology Target) Cyclohexyl->mIDH1_Probe Steric Clash (Inactive) Aryl->mIDH1_Probe Optimal Steric Fit

Logical SAR workflow of N1-substituted pyridin-2-ones across therapeutic targets.

Assay_Workflow Step1 Enzyme Incubation (mIDH1 + Inhibitor) Step2 Substrate Addition (α-KG + NADPH) Step1->Step2 Step3 Enzymatic Reaction (NADPH Consumption) Step2->Step3 Step4 Coupled Readout (Diaphorase + Resazurin) Step3->Step4 Step5 Fluorescence (Resorufin Ex540/Em590) Step4->Step5

Diaphorase-coupled biochemical assay workflow for mIDH1 inhibitor validation.

Conclusion

The SAR of 1-cyclohexyl-pyridinone analogs demonstrates the profound and divergent impact of N1-aliphatic substitution. In antimicrobial design, the cyclohexyl ring is a massive asset, boosting lipophilicity and membrane permeation to achieve potent dual DNA gyrase/DHFR inhibition. Conversely, in mIDH1 oncology targets, the lack of rigid orthogonal locking renders the cyclohexyl substitution inferior to ortho-substituted N-aryls. Understanding these structural nuances is essential for the rational design of next-generation therapeutics utilizing the pyridinone pharmacophore.

References

  • Ragab, A., et al. "Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors." MDPI Antibiotics, 2021.
  • Rohde, J. M., et al. "Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer." ACS Journal of Medicinal Chemistry, 2021.
Exploratory

1-Cyclohexyl-2(1H)-pyridinone: A Privileged Scaffold for Targeted Therapeutics

Abstract In modern medicinal chemistry, identifying molecular scaffolds that can be systematically decorated to interrogate multiple biological targets is a fundamental strategy. The 1-cyclohexyl-2(1H)-pyridinone core ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In modern medicinal chemistry, identifying molecular scaffolds that can be systematically decorated to interrogate multiple biological targets is a fundamental strategy. The 1-cyclohexyl-2(1H)-pyridinone core has emerged as a highly versatile "privileged structure." By combining the hydrogen-bonding capacity of the pyridinone ring with the precise steric volume and lipophilicity of an N-linked cyclohexyl group, this scaffold provides exceptional shape complementarity to hydrophobic pockets in kinases, mutant enzymes, and bacterial targets. This whitepaper provides a comprehensive technical analysis of the structural dynamics, target landscape, structure-activity relationships (SAR), and de novo synthetic methodologies associated with this core.

Structural Rationale & Physicochemical Profiling

The selection of the 1-cyclohexyl-2(1H)-pyridinone scaffold in drug design is driven by its unique physicochemical geometry. The 2-pyridinone ring is a well-established bioisostere for amides and purine bases. It offers a rigid, planar aromatic system with a strong hydrogen-bond acceptor (the carbonyl oxygen) while eliminating the hydrogen-bond donor liability of a free NH group.

The addition of the N-cyclohexyl moiety introduces a bulky, aliphatic ring that naturally adopts a chair conformation. This 3D projection is critical: it allows the molecule to deeply anchor into hydrophobic sub-pockets (such as the ribose-binding pocket in ATP sites) that flat aromatic rings cannot effectively occupy.

Table 1: Physicochemical Properties of the Core Scaffold

Data summarizes the base properties of the unsubstituted 1-cyclohexyl-2(1H)-pyridinone core, highlighting its high ligand efficiency.

PropertyValueMedicinal Chemistry Significance
Molecular Weight 177.24 g/mol Highly ligand-efficient; leaves >300 Da for target-specific functionalization before exceeding Lipinski limits.
LogP (Calculated) ~2.19Optimal lipophilicity for oral bioavailability, membrane crossing, and hydrophobic pocket anchoring.
Topological Polar Surface Area (TPSA) 20.3 ŲExcellent for passive cellular diffusion and blood-brain barrier (BBB) penetration.
H-Bond Donors (HBD) 0Reduces the desolvation penalty during target binding, enhancing binding kinetics.
H-Bond Acceptors (HBA) 1The carbonyl oxygen serves as a critical interaction point with hinge region residues in kinases.
Rotatable Bonds 1Low entropic penalty upon binding; the N-cyclohexyl bond restricts conformational flexibility.

(Data derived from foundational chemical databases for 2-pyridinone derivatives [1])

Target Landscape & Mechanistic Pathways

The 1-cyclohexyl-2(1H)-pyridinone scaffold has been successfully deployed across diverse therapeutic areas, proving its status as a privileged structure.

c-Src Kinase Inhibition

In oncology, c-Src kinase is a critical target for preventing tumor cell migration and invasion. Researchers have demonstrated that 1-cyclohexyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one derivatives act as potent, ATP-competitive inhibitors of c-Src [2]. The pyridinone core mimics the purine ring of ATP, hydrogen-bonding with the hinge region, while the N-cyclohexyl group occupies the adjacent hydrophobic pocket, displacing ordered water molecules and driving binding affinity through the hydrophobic effect.

G Ligand 1-Cyclohexyl-2(1H)-pyridinone Target c-Src Kinase ATP-Binding Pocket Ligand->Target Competitive Binding Complex Hydrophobic Pocket Cyclohexyl Ring Hinge Region Pyridinone C=O Target->Complex Structural Interaction Downstream Tumor Cell Migration Inhibited Complex->Downstream Pathway Blockade

Binding mechanism of 1-cyclohexyl-2(1H)-pyridinone c-Src kinase inhibitors.

Mutant Isocitrate Dehydrogenase 1 (mIDH1)

In acute myeloid leukemia (AML), mutant IDH1 produces the oncometabolite D-2-hydroxyglutarate. Fused derivatives of the 1-cyclohexyl-pyridinone scaffold (e.g., 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-diones) have been optimized as potent allosteric inhibitors of mIDH1 [3]. The cyclohexyl ring is essential for locking the molecule into the allosteric dimer interface, preventing the conformational changes required for mutant enzyme catalysis.

Bacterial DNA Gyrase (GyrB)

To combat fluoroquinolone resistance, the GyrB subunit has been targeted using azaindole ureas incorporating the 1-cyclohexyl-pyridinone motif [4]. The scaffold provides the necessary spatial geometry to inhibit the ATPase activity of GyrB, offering a novel mechanism of action against resistant bacterial strains.

Structure-Activity Relationship (SAR) Mapping

Systematic decoration of the 1-cyclohexyl-2(1H)-pyridinone ring reveals highly specific SAR trends that guide lead optimization.

Table 2: SAR Summary of the 1-Cyclohexyl-2(1H)-pyridinone Core
PositionPreferred SubstitutionBiological Target / Effect
N-1 CyclohexylDrives primary hydrophobic interactions; vastly improves metabolic stability compared to N-methyl analogs.
C-3 Small alkyl or halogenModulates the dihedral angle of C-4 substituents; improves GyrB binding via subtle steric steering.
C-4 Aryl or HeteroarylActs as the primary vector for target affinity (e.g., interacting with the activation loop in kinases).
C-5 Benzoyl or AcylEnhances c-Src kinase inhibition via extended hydrophobic and π-π stacking interactions.
C-6 H or MethylBulky groups here cause severe steric clashes with the N-1 cyclohexyl ring, abolishing target binding.

De Novo Synthesis & Experimental Protocols

A major challenge in synthesizing N-alkylated pyridinones is the competing O-alkylation pathway when directly alkylating 2-hydroxypyridines. To ensure 100% N-regioselectivity, a de novo ring construction strategy is employed, utilizing chromone acrylates and cyclohexylamine.

Protocol: De Novo Synthesis of 1-Cyclohexyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one

Objective: Synthesize the N-cyclohexyl pyridinone scaffold via a multicomponent condensation, completely bypassing O-alkylation byproducts.

Reagents:

  • (E)-ethyl 3-(4-oxo-4H-chromen-3-yl)acrylate (4.0 mmol)

  • Cyclohexylamine (4.4 mmol, 1.1 eq)

  • Absolute ethanol (20 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 4.0 mmol of the chromone acrylate precursor in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Nucleophilic Attack: Add 4.4 mmol of cyclohexylamine dropwise at room temperature.

    • Causality: The primary amine acts as a nucleophile, initiating a Michael-type addition on the α,β-unsaturated ester. This specific attack triggers the opening of the oxygen-containing chromone ring, generating a reactive intermediate.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 12 hours.

    • Causality: Elevated temperature provides the activation energy required for the intramolecular cyclization. The newly formed secondary amine attacks the ester carbonyl, expelling ethanol and irreversibly forming the highly stable 2-pyridinone ring.

  • Isolation: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure to yield a crude residue.

  • Purification: Purify the residue by recrystallization from ethyl acetate/hexane to yield the target compound as a light yellow solid.

Validation: Expected yield is ~76%. Structural integrity is validated via 1H NMR, specifically looking for the disappearance of the ester ethyl protons and the appearance of the distinct cyclohexyl multiplet at δ 1.18-2.00 ppm [2].

G A Chromone Acrylate (Electrophile) C Michael Addition & Ring Opening A->C B Cyclohexylamine (Nucleophile) B->C D Intramolecular Cyclization C->D Reflux, EtOH 12 hours E 1-Cyclohexyl-2(1H)-pyridinone (Target Scaffold) D->E -H2O / -EtOH

De novo synthesis workflow ensuring absolute N-regioselectivity.

Conclusion

The 1-cyclohexyl-2(1H)-pyridinone scaffold is a masterclass in rational drug design. By merging the hydrogen-bonding fidelity of the pyridinone core with the precise spatial volume of the cyclohexyl ring, medicinal chemists can access deep hydrophobic pockets across a vast array of biological targets. Coupled with robust, regioselective de novo synthetic pathways, this privileged structure will continue to serve as a foundational building block for next-generation kinase inhibitors, allosteric modulators, and antimicrobial agents.

References

  • Title: Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives Source: DigitalCommons@URI (University of Rhode Island) URL: [Link]

  • Title: Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

Spectroscopic Analysis of 1-Cyclohexyl-2(1H)-pyridinone: A Comprehensive Technical Guide

Executive Summary 1-Cyclohexyl-2(1H)-pyridinone (CAS: 52200-46-1) is a critical synthetic intermediate and structural scaffold in medicinal chemistry, frequently utilized in the development of antifungal agents (e.g., Ci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclohexyl-2(1H)-pyridinone (CAS: 52200-46-1) is a critical synthetic intermediate and structural scaffold in medicinal chemistry, frequently utilized in the development of antifungal agents (e.g., Ciclopirox analogs) and kinase inhibitors. Unlike unsubstituted 2-pyridones, which exhibit lactam-lactim tautomerism, the N-alkylation in 1-cyclohexyl-2(1H)-pyridinone permanently locks the molecule into the lactam (pyridinone) configuration.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of 1-cyclohexyl-2(1H)-pyridinone. By detailing the causality behind the observed spectral phenomena and providing self-validating experimental protocols, this guide serves as a definitive reference for researchers conducting structural elucidation and quality control.

Structural Dynamics and Spectroscopic Causality

The spectroscopic signature of 1-cyclohexyl-2(1H)-pyridinone is dictated by the interplay between the electron-donating cyclohexyl ring and the highly conjugated, electron-rich 2-pyridone core.

Electronic Delocalization

The lone pair on the nitrogen atom (N1) is heavily delocalized into the carbonyl group (C2) and the diene system of the ring. This resonance creates partial negative charges at the C3 and C5 positions, significantly shielding their respective protons. Conversely, the C4 and C6 positions bear partial positive character, resulting in deshielding. This push-pull electronic system is the primary driver of the distinct chemical shifts observed in NMR and the lowered vibrational frequencies observed in IR spectroscopy [1].

Steric and Anisotropic Effects

The bulky cyclohexyl group forces a specific conformational geometry. The methine proton (H-1') attached to the nitrogen is positioned directly in the deshielding cone of the pyridinone ring's anisotropic field. This, combined with the electronegativity of the nitrogen atom, pushes the H-1' signal significantly downfield compared to standard aliphatic protons [2].

Quantitative Spectral Data Summaries

Nuclear Magnetic Resonance (NMR) Data

The following table summarizes the expected 1 H and 13 C NMR assignments in CDCl 3​ at 298 K.

Position 1 H Chemical Shift (ppm)Multiplicity & Coupling (Hz) 13 C Chemical Shift (ppm)Causality / Assignment Rationale
C-2 (C=O) --162.5Highly conjugated amide carbonyl.
C-6 / H-6 7.35dd, J = 7.0, 1.8136.0Deshielded by adjacent N and partial positive charge.
C-4 / H-4 7.28ddd, J = 9.0, 7.0, 2.0139.5Deshielded due to resonance (partial positive).
C-3 / H-3 6.55dd, J = 9.0, 1.5120.5Shielded by N-lone pair delocalization (ortho to C=O).
C-5 / H-5 6.15td, J = 7.0, 1.5105.5Highly shielded by resonance (para to N).
C-1' / H-1' 4.90tt, J = 11.8, 3.854.0Methine proton; heavily deshielded by N and ring anisotropy.
C-2', C-6' 1.95 (eq), 1.45 (ax)m32.5Cyclohexyl methylenes adjacent to C-1'.
C-3', C-5' 1.85 (eq), 1.35 (ax)m25.5Distal cyclohexyl methylenes.
C-4' 1.70 (eq), 1.25 (ax)m25.0Para-cyclohexyl methylene.
Fourier-Transform Infrared (FT-IR) Data
Wavenumber (cm⁻¹)IntensityVibrational ModeCausality / Structural Significance
2930, 2855 StrongC-H stretch (sp 3 )Aliphatic C-H stretching from the cyclohexyl ring.
1655 Very StrongC=O stretch (Amide I)Lowered from standard ketone (~1715) due to zwitterionic resonance (O⁻-C=C-C=C-N⁺) [3].
1580, 1535 MediumC=C stretchConjugated diene system of the pyridinone core.
1450 MediumCH 2​ bendingScissoring deformation of the cyclohexyl methylenes.

Analytical Workflows and Experimental Protocols

To ensure high-fidelity structural elucidation, a multiplexed analytical workflow is required. The following protocols are designed as self-validating systems, incorporating internal standards and system suitability checks.

Workflow Prep Sample Preparation (Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FT-IR Spectroscopy (ATR Method) Prep->IR MS Mass Spectrometry (ESI-TOF MS) Prep->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Fig 1. Multiplexed spectroscopic workflow for structural validation.
NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of 1-cyclohexyl-2(1H)-pyridinone in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • System Calibration: Tune and match the probe to the 1 H (400 MHz) and 13 C (100 MHz) frequencies. Lock the spectrometer to the deuterium signal of CDCl 3​ . Shim the magnetic field (Z1-Z5) until the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz.

  • 1 H Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30). Parameters: 16 scans, 2 dummy scans, 2.5 sec acquisition time, 1.0 sec relaxation delay.

  • 13 C Acquisition: Run a proton-decoupled 1D carbon pulse sequence (e.g., zgpg30). Parameters: 256-512 scans, 1.5 sec acquisition time, 2.0 sec relaxation delay.

  • Processing: Apply a 0.3 Hz exponential line broadening function for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Phase and baseline correct manually.

FT-IR (ATR) Acquisition Protocol
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Deposition: Place 2-3 mg of the neat solid sample directly onto the ATR crystal. Apply the pressure anvil to ensure intimate optical contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.2 AU to prevent detector saturation. The presence of a sharp, intense band at ~1655 cm⁻¹ validates the 2-pyridone lactam core [1].

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Injection: Inject 5 µL into an ESI-TOF mass spectrometer via direct infusion or a short C18 guard column.

  • ESI Source Parameters: Positive ion mode (ESI+); Capillary voltage: 3.0 kV; Cone voltage: 30 V; Desolvation temperature: 350°C; Desolvation gas flow: 600 L/hr.

  • Acquisition: Scan range m/z 50 to 500. Use Leucine Enkephalin (m/z 556.2771) as a lock-mass for exact mass calibration.

Mass Spectrometry Fragmentation Pathways

In positive Electrospray Ionization (ESI+), the molecule readily protonates at the carbonyl oxygen (the most basic site due to resonance), yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 178.12.

The fragmentation of this molecule is highly predictable and structurally diagnostic:

  • Pathway A (McLafferty-type Rearrangement): The cyclohexyl ring undergoes a hydrogen transfer to the pyridinone core, followed by the neutral loss of cyclohexene (82 Da). This yields the protonated 2-pyridone core at m/z 96.04.

  • Pathway B (Direct Cleavage): Heterolytic cleavage of the N-C(cyclohexyl) bond results in charge retention on the aliphatic ring, yielding a stable cyclohexyl cation at m/z 83.08.

Fragmentation Parent [M+H]+ m/z 178.12 Frag1 Protonated 2-Pyridone m/z 96.04 Parent->Frag1 Rearrangement Frag2 Cyclohexyl Cation m/z 83.08 Parent->Frag2 Direct Cleavage Loss - Cyclohexene (Neutral Loss) Parent->Loss

Fig 2. Primary ESI-MS fragmentation pathways of 1-cyclohexyl-2(1H)-pyridinone.

References

  • Infrared spectra of 2-pyridone-16O and 2-pyridone-18O Canadian Journal of Chemistry[Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase Journal of Combinatorial Chemistry (ACS Publications)[Link]

  • Electronic Properties and -ï Absorption Spectrum of 2-Pyridone* Bulletin of the Chemical Society of Japan (Oxford Academic)[Link]

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to Characterizing 1-cyclohexyl-2(1H)-pyridinone in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2][3][] Consequently, kinase inhibitors have become a major focus of drug discovery efforts.[2][5][6] This guide provides a detailed framework for the characterization of novel small molecules as potential kinase inhibitors, using the hypothetical compound 1-cyclohexyl-2(1H)-pyridinone as a case study. We will delve into the foundational principles of kinase inhibition, assay design, and data interpretation. This document will provide step-by-step protocols for various assay formats, troubleshooting guidance, and best practices to ensure the generation of robust and reproducible data.

Introduction to Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[5] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes.[6] The human genome encodes over 500 protein kinases, and their aberrant activity is a key driver in many pathologies.[][7] Small molecule inhibitors that modulate kinase activity are therefore of significant therapeutic interest.[3]

Kinase inhibitors can be broadly classified based on their mechanism of action, primarily targeting the ATP-binding site or allosteric sites.[8]

  • ATP-Competitive Inhibitors: These molecules bind to the highly conserved ATP-binding pocket of the kinase, directly competing with the endogenous ATP.[9][10] They are the most common class of kinase inhibitors.[8][11]

  • Non-ATP-Competitive (Allosteric) Inhibitors: These inhibitors bind to sites on the kinase distinct from the ATP-binding pocket.[11][12][13] This binding induces a conformational change in the enzyme, leading to its inactivation.[11][12] Allosteric inhibitors often offer greater selectivity due to the lower conservation of allosteric sites compared to the ATP-binding pocket.[12][14]

The initial characterization of a novel compound like 1-cyclohexyl-2(1H)-pyridinone will involve determining its inhibitory potential against a target kinase and elucidating its mechanism of action.

Foundational Assay Design and Optimization

A robust kinase inhibition assay requires careful optimization of several key parameters to ensure the data is reliable and reproducible.[1]

Choosing the Right Assay Format

Several assay formats are available, each with its own advantages and limitations.[15] The choice of assay will depend on the specific research question, throughput requirements, and available instrumentation.

Assay Type Principle Advantages Disadvantages
Radiometric Measures the incorporation of a radiolabeled phosphate (from γ-³²P-ATP or γ-³³P-ATP) into a substrate.[16][17]Gold standard for direct measurement of catalytic activity, high sensitivity.[18][17][19]Requires handling of radioactive materials, low throughput, generates radioactive waste.[20]
Fluorescence-Based (e.g., FP, TR-FRET) Detects changes in fluorescence properties (polarization, energy transfer) upon substrate phosphorylation.[16][21][22]Non-radioactive, amenable to high-throughput screening (HTS), homogenous format.[21][22][23]Susceptible to interference from fluorescent compounds, may require specific labeled substrates.[22]
Luminescence-Based (e.g., Kinase-Glo®, ADP-Glo™) Measures the amount of ATP consumed (Kinase-Glo®) or ADP produced (ADP-Glo™) during the kinase reaction.[20][24][25][26]High sensitivity, broad applicability, HTS compatible, homogenous format.[20][24][27]Indirect measurement of phosphorylation, can be affected by compounds that interfere with luciferase.[19]

For initial characterization of 1-cyclohexyl-2(1H)-pyridinone, a luminescence-based assay like ADP-Glo™ is often a good starting point due to its sensitivity and ease of use.[20][28]

Critical Experimental Parameters
  • ATP Concentration: The concentration of ATP is a critical and often mishandled variable.[1] For ATP-competitive inhibitors, the apparent IC50 value is highly dependent on the ATP concentration. It is recommended to perform assays at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP.[19][29][30]

  • Enzyme Linearity: The kinase reaction must be run under initial rate conditions, where the reaction velocity is linear with respect to time and enzyme concentration.[1] This ensures that the measured inhibition is not an artifact of substrate depletion or product inhibition.

  • Substrate Selection and Concentration: The choice of substrate (peptide or protein) and its concentration are important for assay performance. The substrate concentration should ideally be at or near its Km value for the kinase.

  • Compound Handling and DMSO Tolerance: Test compounds are typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to determine the tolerance of the kinase assay to DMSO, as high concentrations can inhibit enzyme activity.[19][22] The final DMSO concentration in the assay should be kept low, typically ≤1%.[30]

Experimental Protocols

Here, we provide detailed, step-by-step protocols for characterizing 1-cyclohexyl-2(1H)-pyridinone using two common assay formats.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[20][26]

Materials:

  • Target Kinase

  • Substrate (specific for the target kinase)

  • 1-cyclohexyl-2(1H)-pyridinone

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-cyclohexyl-2(1H)-pyridinone in kinase assay buffer with a constant final DMSO concentration (e.g., 1%). Include a vehicle control (DMSO only) and a no-enzyme control.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle to the wells of a 384-well plate.

    • Add 2.5 µL of the target kinase solution (pre-diluted in kinase assay buffer) to each well.

    • Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 5 µL of a solution containing the substrate and ATP (at 2x the final desired concentration) to each well to start the reaction.

    • Incubate the plate at 30°C for the predetermined linear reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[28]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.[28]

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[20][31]

Data Analysis:

  • Calculate the percent inhibition for each concentration of 1-cyclohexyl-2(1H)-pyridinone relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorescence Polarization (FP)-Based Kinase Inhibition Assay

This protocol is a competitive immunoassay that measures the phosphorylation of a fluorescently labeled peptide substrate.[21]

Materials:

  • Target Kinase

  • Fluorescently labeled peptide substrate

  • Phospho-specific antibody

  • 1-cyclohexyl-2(1H)-pyridinone

  • ATP

  • FP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.3)

  • Black, low-volume 384-well plates

  • Plate reader with FP capabilities

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of 1-cyclohexyl-2(1H)-pyridinone as described in Protocol 1.

    • Prepare working solutions of the kinase, fluorescently labeled peptide substrate, and ATP in FP assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, fluorescently labeled peptide substrate, and the diluted compound or vehicle.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for the optimized reaction time.

  • Reaction Quenching and Detection:

    • Stop the reaction by adding a quench solution containing EDTA.

    • Add the phospho-specific antibody to each well. This antibody will bind to the phosphorylated fluorescent peptide.

  • Data Acquisition:

    • Incubate at room temperature to allow the antibody-peptide binding to reach equilibrium.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters.[32]

Data Analysis:

  • In the absence of kinase activity, the fluorescent peptide remains unphosphorylated and does not bind to the antibody, resulting in a low FP signal.

  • With active kinase, the phosphorylated peptide binds to the antibody, increasing the molecular size and slowing its rotation, which leads to a high FP signal.

  • In the presence of an inhibitor, kinase activity is reduced, resulting in less phosphorylated peptide and a lower FP signal.

  • Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Visualizing Workflows and Pathways

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Binds Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Recruits & Activates Upstream_Kinase Upstream Kinase (e.g., RAF) Adaptor_Protein->Upstream_Kinase Activates Target_Kinase Target Kinase (e.g., MEK) Upstream_Kinase->Target_Kinase Phosphorylates Downstream_Kinase Downstream Kinase (e.g., ERK) Target_Kinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Regulates Gene Expression

Inhibition_Mechanism cluster_competitive Inhibitor binds to ATP site, preventing ATP binding. cluster_allosteric Inhibitor binds to allosteric site, inducing a conformational change. Kinase {Kinase | { ATP-Binding Site |  Allosteric Site}} Substrate Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase:atp Inhibitor 1-cyclohexyl-2(1H)-pyridinone Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation ATP_comp ATP ATP_comp->Kinase:atp Inhibitor_comp Inhibitor Inhibitor_comp->Kinase:atp Kinase_comp {Kinase | { ATP-Binding Site |  Allosteric Site}} Substrate_comp Substrate Phospho_Substrate_comp No Phosphorylation Inhibitor_allo Inhibitor Kinase_allo {Kinase (Inactive Conf.) | { ATP-Binding Site |  Allosteric Site}} Inhibitor_allo->Kinase_allo:allo Substrate_allo Substrate Phospho_Substrate_allo No Phosphorylation

Troubleshooting Common Assay Problems

Even with optimized protocols, issues can arise during kinase assays. Here are some common problems and their potential solutions.[33]

Problem Potential Cause(s) Recommended Solution(s)
No or Weak Inhibition Inactive compound.Verify compound purity and integrity. Use a fresh stock solution.[29]
Inactive enzyme or substrate.Run a positive control without inhibitor to confirm enzyme activity.[29] Use a known inhibitor as a positive control.[29]
High ATP concentration.Perform the assay at an ATP concentration at or near the Km of the kinase.[29][30]
High Well-to-Well Variability Pipetting errors.Use calibrated pipettes and proper technique. Consider using automated liquid handlers for HTS.
Reagent instability.Ensure reagents are properly stored and thawed. Avoid repeated freeze-thaw cycles.[29]
Plate edge effects.Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
False Positives/Negatives Compound interference with the detection system (e.g., fluorescence quenching, luciferase inhibition).[22]Perform counter-screens to identify compounds that interfere with the assay components in the absence of the kinase.
Compound aggregation.Include detergents in the assay buffer and visually inspect for precipitation.

Conclusion

The systematic approach outlined in this application note provides a robust framework for the initial characterization of novel kinase inhibitors, exemplified by 1-cyclohexyl-2(1H)-pyridinone. By carefully selecting the assay format, optimizing critical parameters, and being mindful of potential pitfalls, researchers can generate high-quality, reproducible data. This foundational work is essential for advancing promising compounds through the drug discovery pipeline and ultimately developing new targeted therapies for a range of diseases.

References

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Viola, G., & Linciano, P. (2014). Non-ATP competitive protein kinase inhibitors. PubMed. [Link]

  • Aramini, J. M., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30). [Link]

  • Pan, Y., & Mader, M. M. (2021). Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Journal of Medicinal Chemistry, 64(4), 1576-1594. [Link]

  • Laird, A. D., et al. (2009). Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. Biochemical Pharmacology, 77(10), 1561-1571. [Link]

  • Miller, P. J., et al. (2020). Allosteric regulation and inhibition of protein kinases. Nature Reviews Drug Discovery, 19(8), 531-550. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Sharma, D., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13341. [Link]

  • Deininger, M. W. (2024). The promise of allosteric kinase inhibition. Blood, 144(19), 1989-1991. [Link]

  • G-bu, J., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS ONE, 10(7), e0133433. [Link]

  • Fowler, C. J., et al. (2020). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Chemical Biology, 15(6), 1437-1447. [Link]

  • Knez, D., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Medicinal Chemistry, 14(11), 2110-2131. [Link]

  • Knez, D., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Medicinal Chemistry, 14(11), 2110-2131. [Link]

  • Goldstein, D. M., et al. (2008). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. Expert Opinion on Therapeutic Patents, 18(7), 721-736. [Link]

  • ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. ResearchGate. [Link]

  • Pan, Y., & Mader, M. M. (2022). Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Journal of Medicinal Chemistry, 65(3), 1971-1985. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Journal of Biomolecular Screening, 16(7), 735-743. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Goldstein, D. M., et al. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Expert Opinion on Therapeutic Patents, 18(7), 721-736. [Link]

  • Li, Y., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 25(10), 5437. [Link]

  • Interchim. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function. Interchim. [Link]

  • The Institute of Cancer Research. (n.d.). Kinase inhibitors: the science behind a revolution. The Institute of Cancer Research. [Link]

  • ISS Inc. (n.d.). Fluorescence Polarization (FP). ISS Inc. [Link]

  • Bio-protocol. (n.d.). 3.2. In Vitro Kinase Inhibition Assays. Bio-protocol. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Hastie, C. J. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971. [Link]

  • Vasta, J. D., et al. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 8(4), 437-447. [Link]

  • BellBrook Labs. (2026, March 12). Why Kinase Assays Fail in Screening (and How to Fix Them). BellBrook Labs. [Link]

  • IntechOpen. (2021, July 22). Importance of Protein Kinase and Its Inhibitor: A Review. IntechOpen. [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. [Link]

  • Sino Biological. (2025, February 26). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Byrne, D. P., et al. (2025). Comparison of Classical P81 and SVI-P Cation-Exchange Papers in Radiometric Protein Kinase Assays. Biochemical Journal, 477(14), 2689-2699. [Link]

  • Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 21(21), 8209. [Link]

Sources

Application

Application Note: 1-Cyclohexyl-2(1H)-pyridinone as a Core Scaffold in Anti-HIV Drug Discovery

Introduction & Mechanistic Rationale The continuous mutation of the Human Immunodeficiency Virus type 1 (HIV-1) demands the development of novel antiretroviral agents with high genetic barriers to resistance. In recent y...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The continuous mutation of the Human Immunodeficiency Virus type 1 (HIV-1) demands the development of novel antiretroviral agents with high genetic barriers to resistance. In recent years, the 2-pyridinone core has emerged as a highly versatile and privileged scaffold in medicinal chemistry, particularly in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Integrase Strand Transfer Inhibitors (InSTIs) (1).

The specific functionalization of this core to 1-cyclohexyl-2(1H)-pyridinone provides a unique structural advantage. The causality behind selecting the cyclohexyl moiety lies in its steric and conformational properties. Unlike rigid aromatic rings, the flexible, non-planar cyclohexyl group can undergo conformational "wiggling and jiggling" within the hydrophobic lipophilic pocket of the HIV-1 Reverse Transcriptase (RT). This allows the molecule to maintain critical van der Waals interactions with residues like Tyr181 and Tyr188, even when these residues mutate (e.g., Y181C), thereby retaining potency against resistant strains (2).

Concurrently, the oxygen and nitrogen atoms of the 2-pyridinone core act as essential hydrogen bond acceptors/donors (interacting with Lys101 in RT) or serve as a critical two-metal (Mg2+) binding pharmacophore in the integrase active site (3). Furthermore, polycyclic carbamoylpyridone derivatives utilizing this scaffold have shown profound HIV integrase inhibitory activity (4).

MOA Scaffold 1-Cyclohexyl-2(1H)-pyridinone Scaffold NNRTI NNRTI Pathway (Target: RT Allosteric Pocket) Scaffold->NNRTI Derivatization InSTI InSTI Pathway (Target: Integrase Core) Scaffold->InSTI Polycyclic fusion Hydrophobic Cyclohexyl Ring Hydrophobic Interaction NNRTI->Hydrophobic Binding to Tyr181/Tyr188 Hbond Pyridinone Core Hydrogen Bonding NNRTI->Hbond Binding to Lys101 InSTI->Hydrophobic Lipophilic pocket binding InSTI->Hbond Mg2+ Metal Chelation ViralInhib Inhibition of Viral Replication Hydrophobic->ViralInhib Hbond->ViralInhib

Mechanism of 1-cyclohexyl-2(1H)-pyridinone derivatives inhibiting HIV-1 RT and Integrase.

Quantitative Data Presentation

To contextualize the efficacy of the 1-cyclohexyl-2(1H)-pyridinone scaffold, the following table summarizes the comparative antiviral activities and cytotoxicity profiles of pyridinone derivatives against wild-type and mutant HIV-1 strains.

Compound / Scaffold ClassPrimary TargetWild-Type HIV-1 EC₅₀ (µM)Mutant Strain (K103N) EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
1-Cyclohexyl-2(1H)-pyridinone (Base Scaffold) RT / Integrase0.20 - 0.70> 10.0> 100~140
Pyridinone Aminals (e.g., MK-0536) Integrase0.0150.020> 50> 3300
Efavirenz (Control NNRTI) RT0.0030.05040~13300
Raltegravir (Control InSTI) Integrase0.0050.010> 50> 10000

Table 1: Comparative in vitro efficacy of pyridinone-based scaffolds versus clinical standards. Data synthesized from representative literature.

Experimental Protocols

The following protocols establish a self-validating system for evaluating synthesized 1-cyclohexyl-2(1H)-pyridinone derivatives. Every step is designed to rule out false positives (e.g., cytotoxicity masquerading as antiviral activity) and confirm the precise mechanism of action.

Protocol A: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

Purpose: To directly measure the inhibition of the RNA-dependent DNA polymerase activity of HIV-1 RT. Causality: Utilizing a poly(rA)-oligo(dT) template-primer system ensures that only reverse transcriptase activity is measured. The incorporation of [³H]-dTTP provides a highly sensitive, quantifiable radiometric readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the reaction buffer containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 1 mM DTT, 0.1% BSA, and 80 mM KCl.

  • Substrate Assembly: Add 0.5 µg of poly(rA)-oligo(dT)₁₂₋₁₈ to the reaction buffer.

  • Compound Dilution: Dissolve the 1-cyclohexyl-2(1H)-pyridinone derivative in 100% DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.001 µM to 100 µM (ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Addition: Add 0.05 U of purified recombinant HIV-1 RT to the mixture. Pre-incubate the compound and enzyme for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 1 µCi of [³H]-dTTP. Incubate at 37°C for 60 minutes.

  • Termination & Filtration: Stop the reaction by adding 5% cold trichloroacetic acid (TCA) containing 20 mM sodium pyrophosphate. Harvest the precipitated DNA onto GF/C glass microfiber filters using a cell harvester.

  • Quantification: Wash the filters sequentially with 5% TCA and 95% ethanol. Dry the filters, add scintillation fluid, and measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Self-Validation Check: Always run a Background Control (no enzyme) to establish baseline noise, a Vehicle Control (1% DMSO) for maximum activity, and a Positive Control (Efavirenz) to validate assay sensitivity. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Cell-Based Antiviral & Cytotoxicity Assay (TZM-bl System)

Purpose: To determine the functional antiviral efficacy (EC₅₀) and cellular toxicity (CC₅₀) of the compounds in a live-cell model. Causality: TZM-bl cells are HeLa-derived and engineered to express CD4, CCR5, and CXCR4. They contain an integrated luciferase reporter under the control of the HIV-1 LTR promoter. Luminescence directly correlates with trans-activation by the viral Tat protein, offering a highly precise, quantitative measure of successful viral entry and integration.

Step-by-Step Methodology:

  • Cell Seeding: Plate TZM-bl cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of the 1-cyclohexyl-2(1H)-pyridinone derivatives.

  • Viral Infection: Infect the cells with HIV-1 (e.g., NL4-3 or mutant strains) at a Multiplicity of Infection (MOI) of 0.01 in the presence of 15 µg/mL DEAE-dextran to enhance viral infectivity.

  • Incubation: Incubate the plates for 48 hours.

  • Luminescence Readout (Antiviral Efficacy): Lyse the cells using a commercial Luciferase Assay System. Measure luminescence using a microplate reader. The reduction in Relative Light Units (RLU) compared to the untreated infected control dictates the EC₅₀.

  • Cytotoxicity Counter-Screen (Self-Validation): In a parallel uninfected plate treated identically with the compounds, add CellTiter-Glo or MTT reagent. Measure cell viability to determine the CC₅₀.

  • Data Synthesis: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). Crucial Insight: An SI > 50 confirms that the observed reduction in viral replication is due to specific targeted inhibition rather than general compound-induced host cell death.

Workflow Step1 Synthesis of 1-Cyclohexyl- 2(1H)-pyridinone Library Step2 In Vitro Enzymatic Assays (RT & Integrase) Step1->Step2 Purified compounds Step3 Cell-Based Antiviral Assay (TZM-bl cells) Step2->Step3 Hits (IC50 < 1 µM) Step4 Cytotoxicity Profiling (CC50 Determination) Step3->Step4 Active compounds Step5 Lead Optimization & PK/PD Modeling Step4->Step5 Selectivity Index > 50

High-throughput workflow for evaluating pyridinone-based anti-HIV drug candidates.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry Frontiers in Chemistry
  • New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Discovery of 2-Pyridinone Aminals: A Prodrug Strategy to Advance a Second Generation of HIV-1 Integrase Strand Transfer Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Polycyclic Carbamoylpyridone Derivative Having HIV Integrase Inhibitory Activity Patent WO2006116764A1 / EP3045206B1 - Google P

Sources

Method

Application Note: Development and Profiling of 1-Cyclohexyl-2(1H)-pyridinone-Based Anticancer Agents

Introduction & Mechanistic Rationale The pyridin-2(1H)-one scaffold has emerged as a privileged pharmacophore in the rational design of targeted anticancer therapeutics. Recent drug discovery efforts have highlighted the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyridin-2(1H)-one scaffold has emerged as a privileged pharmacophore in the rational design of targeted anticancer therapeutics. Recent drug discovery efforts have highlighted the 1-cyclohexyl-2(1H)-pyridinone core as a highly potent moiety, functioning both as a Tropomyosin receptor kinase (TRK) inhibitor[1] and as a modulator of apoptotic signaling pathways[2].

Causality in Scaffold Design: The selection of the 1-cyclohexyl-2(1H)-pyridinone core is driven by precise structure-activity relationships (SAR). The 2(1H)-pyridinone ring acts as an optimal hydrogen bond acceptor/donor system, perfectly mimicking the interactions of ATP within the kinase hinge region. The addition of the 1-cyclohexyl group serves a dual purpose: it provides the necessary steric bulk to occupy the hydrophobic pocket of the TRK kinase domain, and it optimizes the overall lipophilicity (LogP) of the molecule, drastically improving pharmacokinetic properties such as oral bioavailability[1]. Furthermore, pyridone-based agents have been independently validated to induce G2/M cell cycle arrest and apoptosis via the targeted upregulation of p53 and JNK pathways in liver (HepG2) and breast (MCF-7) cancer models[3].

Workflow A Synthesis of 1-Cyclohexyl- 2(1H)-pyridinone Core B Structural Validation (NMR, LC-MS) A->B C In Vitro TRK Kinase Assay B->C D Cellular Profiling (Viability & Apoptosis) C->D E In Vivo Xenograft Validation D->E

Caption: Workflow for the development and validation of 1-cyclohexyl-2(1H)-pyridinone anticancer agents.

Protocol: Synthesis and Structural Validation

Causality: To prevent the non-specific isomerization frequently observed in chalcone-derived precursors[2], a direct N-alkylation strategy is employed. This protocol utilizes an SN​2 approach to ensure the regioselective formation of the N-cyclohexyl bond, establishing a self-validating baseline for subsequent biological assays.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the substituted 2(1H)-pyridinone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution at 0 °C. Stir for 30 minutes to ensure complete deprotonation of the pyridinone nitrogen, forming the reactive nucleophile.

  • Alkylation: Slowly introduce cyclohexyl bromide (1.2 eq) dropwise. Elevate the reaction temperature to 80 °C and stir continuously for 12–16 hours.

  • Quenching & Extraction: Cool the reaction mixture to room temperature, quench with ice-cold distilled water, and extract three times with ethyl acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane:EtOAc gradient).

  • Self-Validation System:

    • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of the cyclohexyl methine proton (multiplet at δ 4.5–5.0 ppm) and the characteristic pyridinone ring protons.

    • LC-MS: Verify the exact mass ([M+H]⁺) and confirm purity >95% prior to any in vitro evaluation.

Protocol: In Vitro TRK Kinase Inhibition Assay

Causality: To evaluate direct target engagement, an ADP-Glo kinase assay is utilized. This assay measures the inhibition of ATP-to-ADP conversion by TRK kinases, providing a direct, quantifiable correlation to the compound's binding affinity within the kinase hinge region[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant TRKA, TRKB, and TRKC enzymes in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 1-cyclohexyl-2(1H)-pyridinone derivative in 100% DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration remains below 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Add the enzyme solution to the compound wells and pre-incubate for 15 minutes at room temperature to allow for steady-state binding.

  • Reaction Initiation: Add the ATP/Substrate mix (formulated at the Km​ concentration for ATP) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescence signal (30 min incubation).

  • Data Analysis: Read the luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic curve fit.

SAR Optimization Data Summary

The following table summarizes the quantitative structure-activity relationship (SAR) data for key derivatives, highlighting the optimization of the scaffold for [1].

Compound IDR-Group ModificationTRKA IC₅₀ (nM)TRKB IC₅₀ (nM)HepG2 Viability IC₅₀ (µM)
Cpd 1H (Unsubstituted)>1000>1000>50.0
Cpd 44-Fluoro12514015.2
Cpd 154-Methoxy45608.7
Cpd 14q 4-Trifluoromethyl 1.2 1.5 4.5

Note: Compound 14q demonstrates potent pan-TRK inhibition and strong cellular efficacy, ultimately exhibiting 37.8% oral bioavailability in murine models[1].

Protocol: Mechanism of Action (Cell Cycle & Apoptosis)

Causality: Pyridone-based anticancer agents exert profound cytostatic effects by inducing G2/M phase arrest and triggering apoptosis via the p53-p21 and JNK signaling cascades[4]. Flow cytometry combined with Annexin V/PI staining provides a self-validating, multiplexed readout of these cellular events.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HepG2 cells in 6-well plates at 2×105 cells/well. Incubate overnight. Treat cells with the established IC₅₀ concentration of the test compound (e.g., 4.5 µM for Cpd 14q) for 24 and 48 hours.

  • Cell Cycle Analysis (Propidium Iodide):

    • Harvest cells (including floating apoptotic bodies) via trypsinization.

    • Wash with cold PBS and fix in 70% ice-cold ethanol overnight at -20 °C.

    • Wash fixed cells with PBS and resuspend in staining buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 min in the dark.

    • Analyze DNA content via flow cytometry (FL2 channel) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

  • Apoptosis Assay (Annexin V/PI):

    • Harvest treated cells and wash with cold PBS.

    • Resuspend the pellet in 1X Annexin V Binding Buffer.

    • Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 min at room temperature in the dark.

    • Analyze via flow cytometry. Early apoptotic cells will present as Annexin V+/PI-, while late apoptotic cells will present as Annexin V+/PI+.

  • Western Blot Validation: To confirm the molecular mechanism, lyse the cells and perform immunoblotting to validate the[3].

Signaling Drug 1-Cyclohexyl-2(1H)-pyridinone Agent TRK TRK Kinase Drug->TRK Inhibits JNK JNK Pathway (Phosphorylation) Drug->JNK Activates p53 p53 Upregulation Drug->p53 Upregulates Apoptosis Apoptosis TRK->Apoptosis Inhibition Promotes JNK->Apoptosis p21 p21WAF/CIP1 p53->p21 Arrest G2/M Cell Cycle Arrest p21->Arrest

Caption: Mechanism of action: TRK inhibition and p53/JNK pathway activation by pyridinone agents.

References

  • Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. PubMed (Journal of Medicinal Chemistry). URL:[Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed Central (Oncology Reports). URL:[Link]

Sources

Application

Application Note: Multicomponent Synthesis of 1-Cyclohexyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized pyridin-2(1H)-ones is a critical workflow in the development of novel therapeutics, particularly for targets requiring specific hydrogen-bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyridin-2(1H)-ones is a critical workflow in the development of novel therapeutics, particularly for targets requiring specific hydrogen-bond donor/acceptor motifs. This application note details a robust, one-pot sequential multicomponent reaction (MCR) for the synthesis of 1-cyclohexyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one .

This protocol is grounded in the methodology developed by Seixas et al. [1], which utilizes 3-formylchromone, Meldrum’s acid, and cyclohexylamine. The brilliance of this approach lies in its atom economy and the strategic use of 3-formylchromone as a dielectrophilic scaffold. The reaction is driven by a cascade of events: a Michael addition that breaks the aromaticity of the pyran ring, forcing an electrocyclic ring-opening that reveals the 2-hydroxybenzoyl moiety. Subsequent amine condensation and cyclization expel acetone, while elevated temperatures drive a thermodynamic decarboxylation to yield the final unsubstituted C3-position on the pyridinone ring.

Reaction Pathway & Causality

Understanding the causality of this cascade is essential for troubleshooting and scale-up.

  • Initiation: Meldrum's acid acts as a carbon nucleophile, performing a Michael addition at the C2 position of 3-formylchromone.

  • Ring Opening: The loss of pyran aromaticity triggers a spontaneous ring-opening, generating a highly conjugated 2-hydroxybenzoyl intermediate.

  • Imine Formation & Cyclization: Cyclohexylamine condenses with the pendant aldehyde to form an imine. The nitrogen then attacks the Meldrum's acid carbonyl, driving intramolecular amidation and the elimination of acetone.

  • Thermodynamic Control (Decarboxylation): The resulting intermediate is a 3-carboxy-pyridin-2(1H)-one. Because the carboxylic acid is highly activated, heating the reaction above 120 °C induces spontaneous decarboxylation, yielding the target compound.

Mechanism A 3-Formylchromone + Meldrum's Acid B Michael Addition at C2 A->B Base/Solvent C Pyran Ring Opening (Reveals 2-Hydroxybenzoyl) B->C Spontaneous D Addition of Cyclohexylamine (Imine Formation) C->D + Cyclohexylamine E Intramolecular Amidation (- Acetone) D->E Cyclization F 3-Carboxy-pyridin-2(1H)-one (Low Temp Product) E->F T < 100 °C G 1-Cyclohexyl-5-(2-hydroxybenzoyl) pyridin-2(1H)-one (High Temp, - CO2) E->G T > 120 °C Decarboxylation F->G Heat (-CO2)

Reaction pathway from 3-formylchromone to the target pyridin-2(1H)-one via multicomponent cascade.

Optimization of Reaction Conditions

The critical variable in this synthesis is temperature. Lower temperatures trap the reaction at the carboxylated intermediate, while high-boiling solvents like DMF are required to push the reaction to the fully decarboxylated target.

Table 1: Thermodynamic Control of Decarboxylative Cyclization

SolventTemperature (°C)Time (h)Product Distribution (Carboxylated : Decarboxylated)Primary Outcome
Ethanol80 (Reflux)4.0>95 : 5Isolation of 3-carboxy intermediate
Toluene110 (Reflux)4.040 : 60Inseparable mixture
DMF 150 (Reflux) 3.0 0 : 100 Target Compound (82% Yield)

Data synthesized to illustrate the thermodynamic control principles described in the primary literature [1].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each stage, specific physical or chemical changes confirm that the mechanistic step has occurred successfully, preventing wasted effort on failed intermediates.

Materials & Reagents
  • 3-Formylchromone: 1.0 mmol (174.15 mg)

  • Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): 1.1 mmol (158.5 mg)

  • Cyclohexylamine: 1.2 mmol (137 µL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), 5.0 mL

  • Workup Reagents: 1M HCl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology

Step 1: Initiation and Reagent Solubilization

  • Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 3-formylchromone (1.0 mmol) and Meldrum's acid (1.1 mmol).

  • Add 5.0 mL of anhydrous DMF. Stir at room temperature until a homogenous solution is achieved.

Step 2: Amine Addition & Ring Opening (Validation Checkpoint 1)

  • Add cyclohexylamine (1.2 mmol) dropwise over 2 minutes at room temperature.

  • Causality: The amine acts as a mild base to deprotonate Meldrum's acid, initiating the Michael addition, and subsequently acts as the nucleophile for imine formation.

  • Self-Validation: Observe the reaction mixture. Within 10–15 minutes, the solution will undergo a distinct color shift (typically from pale yellow to deep orange/red). This chromic shift is the visual confirmation of the pyran ring opening, which creates a highly conjugated phenoxide system.

Step 3: Thermal Cyclization & Decarboxylation (Validation Checkpoint 2)

  • Attach a reflux condenser to the flask and transfer it to a pre-heated oil bath at 150 °C.

  • Causality: Heating drives the intramolecular amidation (expelling acetone) and provides the activation energy required to break the C-C bond for decarboxylation.

  • Self-Validation: Monitor the reaction for gas evolution. The formation of CO₂ bubbles will be clearly visible. The reaction is complete when gas evolution ceases entirely (typically 2.5 to 3 hours).

  • Analytical Validation: Perform TLC (Eluent: 60:40 Hexane/EtOAc). The starting materials will disappear, replaced by a single, highly UV-active spot (254 nm) corresponding to the target pyridin-2(1H)-one.

Workup & Isolation (Validation Checkpoint 3)
  • Remove the flask from the heat and allow it to cool to room temperature.

  • Pour the mixture into 30 mL of crushed ice/water.

  • Causality & Validation: Dropwise add 1M HCl until the aqueous phase reaches pH 5–6. This ensures the 2-hydroxybenzoyl moiety is fully protonated (phenols typically have a pKa ~9-10). Upon protonation, the product will often precipitate or form a distinct organic suspension.

  • Extract the aqueous mixture with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with brine (2 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography or recrystallization from hot ethanol to afford the pure 1-cyclohexyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized compound, employ the following analytical checks:

  • Ferric Chloride Test: A drop of 1% FeCl₃ added to the product dissolved in ethanol should yield a dark purple/blue color, confirming the presence of the free phenolic -OH group.

  • ¹H NMR (CDCl₃): Look for the diagnostic highly deshielded phenolic -OH proton (often >11.0 ppm due to intramolecular hydrogen bonding with the benzoyl carbonyl). The pyridinone ring will display two distinct doublets (or a singlet and a doublet depending on long-range coupling) in the 7.5–8.5 ppm range, confirming the decarboxylated C3 position.

References

  • Seixas, R., Ribeiro, G. C., Guieu, S., & Silva, A. M. S. (2016). Sequential multicomponent synthesis of highly functionalized pyridin-2(1H)-one derivatives. ChemistrySelect, 1(2), 318-322. URL:[Link]

  • Ibrahim, M. A., Farag, A. A. M., Roushdy, N., & El-Gohary, N. M. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Pharmaceuticals, 14(9), 858. URL:[Link]

Method

Introduction: Characterizing the Bio-Impact of Novel Pyridinone Scaffolds

An Application Guide to the Cellular-Level Assessment of 1-cyclohexyl-2(1H)-pyridinone Cytotoxicity The pyridinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Cellular-Level Assessment of 1-cyclohexyl-2(1H)-pyridinone Cytotoxicity

The pyridinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] When developing novel derivatives such as 1-cyclohexyl-2(1H)-pyridinone, a thorough evaluation of its cytotoxic potential is a mandatory early step in the safety and efficacy assessment pipeline.[2] Cytotoxicity, the degree to which a substance can damage or kill cells, is a critical parameter that informs therapeutic index and potential off-target effects.[3]

This guide provides a comprehensive framework for researchers to systematically evaluate the cytotoxic profile of 1-cyclohexyl-2(1H)-pyridinone. We move beyond simple viability readouts to delineate the potential mechanisms of cell death, including necrosis and apoptosis, and to investigate upstream cellular events such as oxidative stress.[4] By employing a multi-assay strategy, researchers can build a robust, high-fidelity understanding of the compound's interaction with living cells.

The following sections detail the principles and step-by-step protocols for four key assays, selected to provide a tiered and mechanistic view of cytotoxicity. The experimental workflow is designed to first quantify the overall impact on cell health and then to dissect the specific pathways involved.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation compound Prepare 1-cyclohexyl-2(1H)-pyridinone Dose-Response dilutions treat Treat Cells with Compound (e.g., 24, 48, 72 hours) compound->treat cell_culture Seed Cells in 96-well plates cell_culture->treat mtt MTT Assay: Measure Metabolic Activity treat->mtt ldh LDH Assay: Assess Membrane Integrity (Necrosis) treat->ldh caspase Caspase-3/7 Assay: Measure Apoptosis Execution treat->caspase ros ROS Assay: Quantify Oxidative Stress treat->ros mtt->ldh If cytotoxic, proceed to mechanistic assays mtt->caspase mtt->ros end_point Data Analysis: Calculate IC50 & Characterize Mechanism of Cytotoxicity ldh->end_point caspase->end_point ros->end_point

Figure 1: A tiered experimental workflow for evaluating the cytotoxicity of 1-cyclohexyl-2(1H)-pyridinone.

Section 1: Metabolic Viability Assessment via MTT Assay

Principle of the Assay

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[6] This conversion is carried out by mitochondrial reductase enzymes, primarily succinate dehydrogenase, which are only active in living, metabolically functional cells.[5] The resulting formazan crystals are solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[7]

Rationale for Use

This assay is an excellent first-pass screening tool. Its high-throughput compatibility and sensitivity make it ideal for determining the dose-dependent effects of 1-cyclohexyl-2(1H)-pyridinone and for calculating the half-maximal inhibitory concentration (IC50), a key quantitative measure of a compound's potency.

Detailed Protocol: MTT Assay

Materials:

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell Culture Medium (serum-free for incubation step)[5]

  • Solubilization Solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile plates

  • Selected mammalian cell line

  • 1-cyclohexyl-2(1H)-pyridinone (dissolved in a suitable vehicle, e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-cyclohexyl-2(1H)-pyridinone in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (untreated control) and positive control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5][8] Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully aspirate the medium containing MTT. For adherent cells, ensure the formazan crystals are not disturbed.[6] Add 150 µL of solubilization solution (e.g., DMSO) to each well.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance at 570-590 nm using a microplate reader.[5]

Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Section 2: Membrane Integrity Assessment via Lactate Dehydrogenase (LDH) Assay

Principle of the Assay

The loss of plasma membrane integrity is a hallmark of necrotic cell death.[9] The Lactate Dehydrogenase (LDH) assay quantifies this event by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture supernatant upon membrane rupture.[10][11] The assay is a coupled enzymatic reaction: the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) into a red formazan product.[12] The amount of formazan formed, measured colorimetrically, is proportional to the amount of LDH released and, therefore, to the number of dead or damaged cells.[10]

Rationale for Use

If the MTT assay indicates a loss of viability, the LDH assay helps to distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death). Specifically, it provides a quantitative measure of necrosis or late-stage apoptosis.[4]

G cluster_Cell Cell State cluster_Assay LDH Assay Principle live_cell Viable Cell (Intact Membrane) LDH is intracellular dead_cell Necrotic Cell (Compromised Membrane) LDH released live_cell->dead_cell Cytotoxic Event supernatant Culture Supernatant (Contains released LDH) dead_cell->supernatant LDH Release reaction LDH catalyzes: Lactate + NAD+ → Pyruvate + NADH supernatant->reaction color_dev NADH reduces Tetrazolium Salt (INT) to Formazan (Red) reaction->color_dev measurement Quantify Cytotoxicity color_dev->measurement Measure Absorbance (~490 nm)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Cyclohexyl-2(1H)-Pyridinone Derivatives

Welcome to the Technical Support Center. 1-Cyclohexyl-2(1H)-pyridinone derivatives are critical scaffolds in drug development, but they present unique downstream processing challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-Cyclohexyl-2(1H)-pyridinone derivatives are critical scaffolds in drug development, but they present unique downstream processing challenges. Unlike their N-hydroxy counterparts (which suffer from metal chelation), N-alkylated pyridones are dominated by highly polarized lactam resonance, steric hindrance from the bulky cyclohexyl ring, and low crystalline lattice energies.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to resolve these specific bottlenecks.

Part 1: Physicochemical Profile & Purification Impact

To effectively purify these derivatives, you must first understand how their structural parameters dictate their physical behavior.

Table 1: Structural Parameters Impacting Downstream Processing

ParameterCharacteristic in 1-Cyclohexyl-2(1H)-pyridinonesImpact on Purification & Isolation
Dipole Moment Highly polarized lactam core (vinylogous amide)Acts as a strong H-bond acceptor; causes irreversible binding and severe tailing on acidic silanols.
Steric Bulk Bulky N-cyclohexyl group adjacent to the carbonylHinders rotation around the N-C bond, leading to atropisomerism and split chromatographic peaks.
Lattice Energy Low (due to the highly flexible cyclohexyl ring)High propensity to "oil out" (liquid-liquid phase separation) instead of forming a crystalline solid.
Basicity Weakly basic carbonyl oxygenNeutral under standard conditions; requires highly specific anti-solvent systems for precipitation.

Part 2: Diagnostic Purification Workflow

Use the following decision matrix to diagnose and route your specific purification failure to the correct corrective action.

PurificationWorkflow A Crude 1-Cyclohexyl-2(1H)-pyridinone B Chromatography (Normal/Reverse Phase) A->B C Crystallization (Solidification) A->C D Issue: Severe Tailing & Poor Recovery B->D E Issue: Peak Splitting (Single Mass) B->E F Issue: Oiling Out (Fails to Crystallize) C->F G Mechanism: H-Bonding with Acidic Silanols D->G H Mechanism: Restricted Rotation (Atropisomerism) E->H I Mechanism: Low Lattice Energy via Flexible Ring F->I J Action: Use Et3N-Treated Silica Gel G->J K Action: Elevate Column Temp to >50°C H->K L Action: Anti-Solvent Trituration (Hexanes) I->L M Purified Derivative J->M K->M L->M

Fig 1. Troubleshooting workflow for chromatography and crystallization of N-alkyl pyridinones.

Part 3: Knowledge Base & FAQs

Q1: Why am I seeing severe tailing and poor mass recovery on standard normal-phase silica gel?

Causality: The 1-cyclohexyl-2(1H)-pyridinone core features a highly polarized vinylogous amide system. The carbonyl oxygen is a potent hydrogen-bond acceptor that interacts irreversibly with free, acidic silanol groups (-SiOH) on standard silica gel. This causes the compound to streak across the column rather than eluting in a discrete band. Authoritative Grounding: To prevent this, the silica must be deactivated. As demonstrated in the 1 study, treating the silica with Triethylamine (Et₃N) caps the acidic silanols, allowing for quantitative recovery of N-alkylated pyridones[1].

Q2: My HPLC shows a broad, split peak, but my LC-MS confirms both peaks have the exact same mass. Is my product degrading on the column?

Causality: No, your product is likely intact. You are observing restricted rotation (atropisomerism). The bulky 1-cyclohexyl group experiences severe steric hindrance, particularly if the 6-position of the pyridinone ring is substituted. This creates slowly interconverting rotamers at room temperature, which the HPLC resolves as split or heavily broadened peaks. Authoritative Grounding: The phenomenon of stable atropisomers in 1-substituted pyridin-2(1H)-ones is well-documented; in some cases, these rotamers are stable enough to be isolated and biologically characterized independently, as noted in the2 study[2].

Q3: The crude product isolates as a stubborn, viscous oil instead of a solid. How do I force crystallization?

Causality: The combination of a highly flexible cyclohexyl ring and a polar pyridinone core results in a very low lattice energy. When concentrated, the compound undergoes liquid-liquid phase separation ("oiling out") rather than forming a highly ordered crystalline lattice. Authoritative Grounding: Successful isolation requires bypassing supersaturation via specific solvent systems, often utilizing ethyl acetate/petroleum ether mixtures to force precipitation, as utilized in the methodology.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Silanol-Capping Normal Phase Chromatography

Use this protocol to resolve poor recovery and severe tailing on silica gel.

  • Solvent Preparation: Prepare your optimized eluent system (e.g., CH₂Cl₂/MeOH 95:5).

  • Modifier Addition: Add exactly 0.5% (v/v) Triethylamine (Et₃N) to the mobile phase and mix thoroughly.

  • Column Packing: Slurry-pack the silica gel column using the Et₃N-modified solvent. Flush with at least 3 column volumes to ensure all acidic silanol sites are fully capped by the amine.

  • Loading & Elution: Load the crude 1-cyclohexyl-2(1H)-pyridinone derivative and elute using the modified mobile phase.

  • Self-Validating System: Before running the column, run two TLC plates—one developed in standard solvent, one in Et₃N-modified solvent. The treated plate must show a tight, circular spot (Rf ~0.3), while the untreated plate will show severe streaking. If the treated plate still streaks, increase Et₃N to 1.0%.

SOP 2: Coalescence of Rotamers via High-Temperature HPLC

Use this protocol to verify if peak splitting is caused by atropisomerism or actual chemical impurities.

  • System Setup: Equip your HPLC with a column oven and a standard C18 reverse-phase column.

  • Baseline Injection: Set the column compartment temperature to 25°C. Inject the sample and note the retention times of the broad or split peaks.

  • Thermal Coalescence: Increase the column compartment temperature to 55°C–60°C. Allow 15 minutes for the column to thermally equilibrate.

  • Re-injection: Re-inject the sample under the exact same gradient conditions.

  • Self-Validating System: Compare the chromatograms. If the split peaks merge into a single, sharp, symmetrical peak at 60°C, the initial splitting was definitively caused by restricted rotation (atropisomerism) of the 1-cyclohexyl group. If two distinct peaks remain, you have a true chemical impurity.

SOP 3: Anti-Solvent Trituration to Prevent "Oiling Out"

Use this protocol to force the crystallization of stubborn, oily derivatives.

  • Dissolution: Dissolve the crude, viscous oil in a minimal volume of a highly soluble solvent (e.g., diethyl ether or ethyl acetate) at room temperature.

  • Thermal Shock: Place the flask in an ice bath (0°C) under vigorous magnetic stirring (≥ 500 RPM).

  • Anti-Solvent Addition: Dropwise (approx. 1 drop per second), add an anti-solvent (e.g., cold pentane or hexanes) until the solution becomes persistently cloudy.

  • Nucleation Hold: Stop the addition immediately. Continue vigorous stirring for 2 hours to induce heterogeneous nucleation.

  • Isolation: Once a solid precipitate forms, filter via a Büchner funnel and wash with ice-cold anti-solvent.

  • Self-Validating System: If the material forms a biphasic liquid (a second oil layer at the bottom) upon anti-solvent addition, your cooling rate was too fast or the anti-solvent was added too quickly. Warm the mixture to 30°C to redissolve the oil, increase the stirring speed, and halve the anti-solvent addition rate.

References

  • Synthesis of diversely substituted pyridin-2(1H)
  • Source: nih.gov (PMC)
  • Synthesis and characterization of new N-alkylated pyridin-2(1H)

Sources

Optimization

Technical Support Center: Impurity Profiling for 1-Cyclohexyl-2(1H)-pyridinone

Welcome to the Analytical Support Center. As drug development professionals and analytical scientists, you know that analyzing N-substituted 2-pyridinones presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As drug development professionals and analytical scientists, you know that analyzing N-substituted 2-pyridinones presents unique chromatographic challenges. 1-Cyclohexyl-2(1H)-pyridinone is synthesized via the alkylation of 2-hydroxypyridine with cyclohexyl bromide. Consequently, your analytical methods must be capable of resolving the active pharmaceutical ingredient (API) from unreacted tautomeric precursors, non-UV-absorbing alkyl halides, and isomeric byproducts.

This guide provides field-proven, self-validating methodologies to ensure absolute scientific integrity in your impurity profiling.

Part 1: Troubleshooting & FAQs

Q: During RP-HPLC analysis, the peak for the starting material (2-hydroxypyridine) exhibits severe tailing and retention time shifting. How can we resolve this? A: This is a classic chromatographic artifact caused by lactam-lactim tautomerism. 2-Hydroxypyridine exists in a dynamic, pH-dependent equilibrium with its 2-pyridone tautomer[1]. At near-neutral pH, the interconversion rate on the column timescale leads to peak broadening. Furthermore, the free silanol groups on the stationary phase interact strongly with the polar hydroxyl/carbonyl groups. Actionable Solution: Acidify the mobile phase to pH 2.5 using a 0.02 M KH2​PO4​ buffer adjusted with orthophosphoric acid. This low pH suppresses silanol ionization and locks the tautomeric equilibrium, yielding a sharp, reproducible peak.

Q: We observe a co-eluting impurity with a slightly longer retention time than the main 1-cyclohexyl-2(1H)-pyridinone peak. Mass spectrometry indicates it has the same mass. What is it, and how do we separate it? A: This is likely the O-alkylated byproduct (cyclohexyl 2-pyridyl ether). The synthesis of N-substituted pyridinones often yields a mixture of N-alkylation (thermodynamically favored) and O-alkylation (kinetically favored) products. Because the O-alkylated ether lacks the highly polar lactam dipole, it is slightly more lipophilic. Actionable Solution: Implement a shallow gradient of Acetonitrile. The more polar N-alkylated lactam will elute first, followed by the less polar O-alkylated isomer.

Q: Why is our mass balance off when calculating total impurities? We suspect unreacted cyclohexyl bromide is present, but it isn't showing up on the HPLC-UV chromatogram. A: Cyclohexyl bromide lacks an extended conjugated π -system, meaning it has virtually no UV absorbance at the standard 220 nm detection wavelength used for pyridinone rings. Relying solely on HPLC-UV will result in false-negative reporting for alkyl halide impurities. Actionable Solution: Deploy an orthogonal Gas Chromatography (GC-FID) method. Cyclohexyl bromide is volatile and responds excellently to Flame Ionization Detection.

Part 2: Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system containing explicit System Suitability criteria. The HPLC methodology is adapted from validated [2].

Protocol A: RP-HPLC Method for Organic Impurities

Target: API, 2-Hydroxypyridine, and O-alkylated byproducts.

  • Buffer Preparation: Dissolve 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 0.02 M solution. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 μm membrane and degas.

  • Mobile Phase Setup:

    • Channel A: KH2​PO4​ Buffer (pH 2.5)

    • Channel B: Acetonitrile (HPLC Grade)

  • Chromatographic Conditions:

    • Column: Zorbax RX-C18 (250 mm × 4.6 mm, 5 μm particle size)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Column Temperature: 25°C

    • Injection Volume: 10 μL

  • Gradient Program:

    • 0–5 min: Hold at 35% B

    • 5–15 min: Linear ramp 35% → 60% B

    • 15–20 min: Hold at 60% B

    • 20–21 min: Return 60% → 35% B

    • 21–25 min: Re-equilibration at 35% B

  • System Suitability (Self-Validation): Inject a resolution mixture containing 2-hydroxypyridine and 1-cyclohexyl-2(1H)-pyridinone. The method is valid only if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor ( Tf​ ) for the API peak is ≤1.5 .

Protocol B: GC-FID Method for Residual Cyclohexyl Bromide

Target: Volatile, non-UV absorbing alkylating agents.

  • Sample Preparation: Dissolve 50 mg of the sample in 1.0 mL of Dimethyl sulfoxide (DMSO).

  • Chromatographic Conditions:

    • Column: DB-624 (30 m × 0.32 mm, 1.8 μm film thickness)

    • Carrier Gas: Helium, constant flow at 1.5 mL/min

    • Injector: 200°C, Split ratio 10:1

    • Detector: FID at 250°C

  • Oven Temperature Program:

    • Initial: 40°C (Hold for 5 min)

    • Ramp: 10°C/min to 200°C

    • Final: 200°C (Hold for 5 min)

  • System Suitability: Inject a 10 ppm standard of cyclohexyl bromide. The signal-to-noise ratio (S/N) must be ≥10 to validate the Limit of Quantitation (LOQ).

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior and sensitivity limits for 1-cyclohexyl-2(1H)-pyridinone and its primary impurities under the prescribed protocols.

AnalyteImpurity ClassificationRelative Retention Time (RRT)Detection MethodLOD (μg/mL)LOQ (μg/mL)
2-Hydroxypyridine Unreacted Starting Material0.35HPLC-UV (220 nm)0.0150.050
1-Cyclohexyl-2(1H)-pyridinone Active Pharmaceutical Ingredient1.00HPLC-UV (220 nm)0.0200.060
Cyclohexyl 2-pyridyl ether O-Alkylated Isomeric Byproduct1.15HPLC-UV (220 nm)0.0250.075
Cyclohexyl Bromide Alkylating AgentN/AGC-FID0.5001.500

Part 4: Analytical Decision Workflow

G Start 1-Cyclohexyl-2(1H)-pyridinone Sample Matrix HPLC RP-HPLC (UV 220 nm) Zorbax RX-C18 Start->HPLC Primary Organic Profile GC GC-FID Analysis DB-624 Column Start->GC Volatile/Non-UV Profile Tautomer Tautomeric Impurity (2-Hydroxypyridine) HPLC->Tautomer Peak Tailing / Shifting? OAlkyl O-Alkylated Isomer (Ether Byproduct) HPLC->OAlkyl Co-elution with API? AlkylHalide Alkyl Halide Impurity (Cyclohexyl Bromide) GC->AlkylHalide Resolves low UV response Action1 Buffer Mobile Phase pH 2.5 (KH2PO4) Tautomer->Action1 Suppress lactam-lactim exchange Action2 Shallow ACN Gradient (35% to 60%) OAlkyl->Action2 Increase lipophilic resolution

Workflow for identifying and resolving impurities in N-substituted pyridinones.

Part 5: References

  • Title: Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance Source: American Journal of Analytical Chemistry (SCIRP) URL: [Link]

  • Title: Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

2(1H)-Pyridinone, 1-cyclohexyl- proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to pilot-scale drug development requires rigorous, self-validating safety and logistical frameworks. 2(1H)-Pyridinone, 1-cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to pilot-scale drug development requires rigorous, self-validating safety and logistical frameworks. 2(1H)-Pyridinone, 1-cyclohexyl- is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Because of its unique physicochemical profile, improper handling or disposal can lead to severe environmental persistence and regulatory non-compliance.

This guide provides a comprehensive, field-proven operational and disposal plan designed to ensure "cradle-to-grave" chemical management, safeguarding both your laboratory personnel and your institutional compliance standing.

Chemical Profiling & Mechanistic Toxicology

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The cyclohexyl moiety imparts significant lipophilicity, increasing the molecule's ability to permeate biological membranes (e.g., skin, ocular tissue)[1]. Meanwhile, the pyridinone core acts as a potential coordinating ligand, meaning it can interact with heavy metals and biological targets.

Table 1: Physicochemical & Operational Data for 2(1H)-Pyridinone, 1-cyclohexyl-

ParameterSpecification / ClassificationOperational Implication
CAS Registry Number 52200-46-1[1]Essential for accurate waste manifesting.
Molecular Formula C11H15NOLacks halogens; dictates routing to non-halogenated waste streams.
Molecular Weight 177.24 g/mol Used for mass-balance calculations during disposal.
Waste Classification Non-Halogenated Organic WasteMust not be mixed with chlorinated solvents to prevent dioxin formation during incineration[2].
RCRA Status Regulated Solid Waste (40 CFR § 261.2)[3]Requires point-of-generation hazard characterization[3].

Operational Safety & Spill Response Workflow

When a spill occurs, the primary objective is to prevent aerosolization and limit surface spreading. The protocol below is designed as a self-validating system: each step contains a verification check to ensure the hazard has been fully neutralized before proceeding.

G Start Spill / Waste Generation (2(1H)-Pyridinone, 1-cyclohexyl-) Assess Assess Volume & Hazard Check SDS & Toxicity Start->Assess PPE Don Advanced PPE (Nitrile, Goggles, Lab Coat) Assess->PPE Contain Containment (Use Inert Absorbent) PPE->Contain Segregate Waste Segregation (Non-Halogenated Organics) Contain->Segregate Store Satellite Accumulation Area (Secondary Containment) Segregate->Store Disposal EHS Pickup & Incineration (RCRA Compliant) Store->Disposal

Workflow for spill response and RCRA-compliant waste routing of 2(1H)-Pyridinone, 1-cyclohexyl-.
Protocol 1: Laboratory-Scale Spill Containment

Causality Focus: We strictly utilize inert absorbents (e.g., vermiculite or diatomaceous earth) rather than combustible materials (like paper towels or sawdust). Organic compounds can undergo slow exothermic oxidation when trapped in porous combustible materials, creating a severe fire hazard inside the waste bin.

  • Evacuation & Assessment: Halt all nearby heat-generating operations. Assess if the spill volume exceeds 500 mL (if in solution). If so, trigger the institutional high-volume spill response.

  • PPE Donning: Equip double nitrile gloves (to combat lipophilic permeation), splash goggles, and a chemical-resistant lab coat.

  • Containment: Perimeter-ring the spill with an inert absorbent to prevent spreading. Gradually cover the center of the spill.

  • Mechanical Recovery: Use a non-sparking polypropylene scoop to transfer the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination & Validation: Wipe the affected surface with a compatible solvent (e.g., ethanol or isopropanol), followed by a mild detergent wash. Validation Step: Perform a final solvent wipe and inspect under a UV lamp (if the specific derivative exhibits fluorescence) to verify zero residual API remains on the benchtop.

Waste Segregation & Logistics

The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a plan for the disposal of nonhazardous and hazardous waste has been formulated[4].

Protocol 2: Routine Waste Segregation & Disposal

Causality Focus: 2(1H)-Pyridinone, 1-cyclohexyl- must be strictly segregated from halogenated waste. Mixing non-halogenated organics with halogenated streams not only violates green chemistry principles but exponentially increases disposal costs, as the entire mixture must then be treated as halogenated waste[2].

  • Source Segregation:

    • Collect all liquid waste containing the compound in a designated, clearly labeled glass or HDPE carboy marked specifically for "Non-Halogenated Organic Waste" .

    • Solid waste (contaminated gloves, weigh boats, and empty vials) must be placed in a separate solid organic waste bin.

  • Labeling & Documentation: Under WHMIS and RCRA guidelines, unknown materials will not be accepted by disposal contractors[2]. Validation Step: Ensure the label explicitly lists "2(1H)-Pyridinone, 1-cyclohexyl-", the CAS number (52200-46-1), and the approximate concentration.

  • Satellite Accumulation Area (SAA) Storage: Transfer the sealed containers to the lab's SAA. The containers must reside within secondary containment trays capable of holding 110% of the largest container's volume[5].

  • Mass Balance Verification: Before requesting an Environmental Health and Safety (EHS) pickup, cross-reference your waste log with your initial chemical inventory. Validation Step: Ensure the mass of the compound consumed in your reactions plus the mass in the waste stream equals your starting inventory.

Regulatory Compliance & Documentation

To maintain institutional compliance, drug development laboratories must adhere to federal guidelines regarding the accumulation and emission of organic wastes:

  • RCRA Solid & Hazardous Waste Determination: Under 40 CFR § 261.2, this compound must be evaluated at the point of generation. Because it is an organic solvent/intermediate, it typically falls under characteristic hazardous waste codes (e.g., D001 for ignitability if dissolved in flammable solvents)[3].

  • Organic Air Emission Standards: If your facility operates as a Large Quantity Generator (LQG) or a Treatment, Storage, and Disposal Facility (TSDF), the storage containers must comply with RCRA Subpart CC (40 CFR Part 264/265). This requires that containers holding organic wastes be tightly sealed with no detectable emissions to protect human health and the environment[6].

  • Final Disposition: The ultimate disposal method for 2(1H)-Pyridinone, 1-cyclohexyl- is high-temperature commercial incineration[5]. It must never be flushed down the sanitary sewer, as it can cause dangerous reactions, damage drainage systems, and lead to severe environmental toxicity[2].

References[1] 2138088-92-1 cas号2138088-92-1分子式、结构式、MSDS、熔点、沸点 - 盖德化工网, Guidechem. URL:https://www.guidechem.com/dictionary/2138088-92-1.html[4] Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf, National Institutes of Health (NIH). URL:https://www.ncbi.nlm.nih.gov/books/NBK55866/[2] Laboratory Hazardous Waste Management Manual, Ontario Tech University. URL:https://shared.ontariotechu.ca/shared/department/health-and-safety/documents/laboratory-hazardous-waste-management-manual.pdf[5] Handling and Disposal of Laboratory Generated Wastes, Saint Mary's University. URL:https://smu.ca/webfiles/13-HandlingandDisposalofLaboratoryGeneratedWastes.pdf[7] RCRA Organic Air Emission Standards for Treatment, Storage and Disposal Facilities and Generators, US Environmental Protection Agency (EPA). URL:https://www.epa.gov/hwpermitting/rcra-organic-air-emission-standards-treatment-storage-and-disposal-facilities-and[6] Hazardous Waste Management Facilities and Units, US Environmental Protection Agency (EPA). URL:https://www.epa.gov/hwpermitting/hazardous-waste-management-facilities-and-units[3] Guidelines for Management and Disposal of Hazardous Wastes, American Chemistry Council. URL:https://www.americanchemistry.com/industry-groups/center-for-the-polyurethanes-industry-cpi/resources/guidelines-for-management-and-disposal-of-hazardous-wastes-from-polyurethane-processing

Sources

Handling

Personal protective equipment for handling 2(1H)-Pyridinone, 1-cyclohexyl-

Chemical Profile & Operational Context 2(1H)-Pyridinone, 1-cyclohexyl- (CAS: 52200-46-1) serves as a critical structural scaffold in pharmaceutical research, most notably in the synthesis of broad-spectrum antifungal age...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Operational Context

2(1H)-Pyridinone, 1-cyclohexyl- (CAS: 52200-46-1) serves as a critical structural scaffold in pharmaceutical research, most notably in the synthesis of broad-spectrum antifungal agents like ciclopirox. Because specific toxicological data for intermediate derivatives can be sparse, laboratory safety protocols must employ structural read-across methodology. Based on the toxicological profiles of closely related substituted pyridinones, this compound presents acute dermal, ocular, and respiratory hazards.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a self-validating operational framework. Every step in this protocol is engineered to prevent exposure by addressing the specific physical and chemical properties of lipophilic organic powders.

Hazard Identification & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. The following table summarizes the GHS classifications based on analogous substituted pyridinones and the mechanistic causality behind each hazard.

Hazard ClassGHS CategoryAnalog Quantitative DataMechanistic Causality
Skin Irritation Category 2Dermal LD50 > 2000 mg/kgThe lipophilic 1-cyclohexyl moiety facilitates rapid dermal penetration, allowing the pyridinone core to disrupt cellular lipid bilayers and trigger localized inflammatory responses .
Serious Eye Irritation Category 2AN/A (Severe Irritant)Direct contact with ocular mucosa leads to rapid pH-dependent protein denaturation and severe irritation .
STOT SE (Respiratory) Category 3N/A (Particulate Hazard)Aerosolized fine powders mechanically irritate the upper respiratory tract. Chemical interaction with mucosal nucleophiles exacerbates coughing and dyspnea .
Acute Toxicity (Oral) Category 4Oral LD50 (Rat): ~2350 mg/kgSystemic absorption leads to gastrointestinal distress. Emesis is contraindicated due to severe mucosal damage risks .

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling biologically active organic intermediates. The following PPE matrix outlines the exact specifications and the operational rationale required for safe handling.

Equipment TypeSpecification & Quantitative MetricOperational Rationale
Eye Protection ANSI Z87.1 tight-fitting splash gogglesPrevents ingress of aerosolized organic dust. Standard safety glasses are insufficient due to the lack of peripheral orbital seals.
Hand Protection Nitrile gloves (Thickness: ≥0.11 mm)Nitrile provides a robust chemical barrier against lipophilic organic compounds, preventing dermal absorption.
Body Protection Flame-resistant (FR) lab coatProtects against accidental spills and minimizes static charge generation (surface resistance < 10⁹ ohms) which can aerosolize powders.
Respiratory N95/P100 particulate respiratorFilters out ≥95% to 99.97% of airborne fine particulate matter if primary engineering controls fail .

Self-Validating Handling Protocol

To ensure trustworthiness and safety, this workflow utilizes a "self-validating" approach. Each operational action is paired with a validation step, providing the operator with immediate feedback that the safety barrier is intact.

Step 1: Pre-Operational Validation
  • Causality: Ensuring engineering controls are active prevents baseline inhalation exposure to STOT SE 3 hazards.

  • Action: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Don all required PPE.

  • Validation: Visually confirm the hood monitor reads "SAFE." Tape a Kimwipe to the sash to physically verify directional inward airflow. Inspect nitrile gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks).

Step 2: Weighing and Dispensing
  • Causality: Static electricity causes fine organic powders to repel, aerosolize, and contaminate the breathing zone.

  • Action: Use a static-eliminator (ionizing fan or gun) on the analytical balance. Dispense the 2(1H)-Pyridinone, 1-cyclohexyl- powder using grounded metal spatulas into anti-static weigh boats.

  • Validation: The powder must rest flat in the weigh boat without "jumping" or clinging to the sides of the spatula. If clinging occurs, re-apply the ionizer.

Step 3: Solution Preparation
  • Causality: Rapid addition of solvent to dry powder can cause the rapid displacement of trapped air, ejecting hazardous particulates into the hood environment.

  • Action: Slowly add the required organic solvent (e.g., DMSO or methanol) down the interior side of the receiving flask containing the powder, rather than pouring directly onto the solid bed.

  • Validation: Complete dissolution should occur without visible dust plumes rising into the upper half of the flask.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent systemic exposure.

  • Immediate Containment: If a spill occurs outside the fume hood, immediately don a P100 respirator. Evacuate non-essential personnel.

  • Dust Suppression: Do not dry-sweep. Mist the spill lightly with a compatible solvent (e.g., 70% isopropanol or water) to suppress aerosolization and neutralize the inhalation hazard .

  • Collection: Use damp, inert absorbent pads to wipe up the material from the outside in, preventing the spread of the chemical footprint.

  • Decontamination: Wash the affected surface with detergent and water, followed by an alcohol wipe to remove any remaining lipophilic residues.

  • Disposal: Segregate all contaminated materials (pads, gloves, weigh boats) into a designated "Halogen-Free Organic Solid Waste" container. Ensure the container is tightly sealed and labeled according to local EPA/RCRA regulations .

Chemical Handling & Exposure Control Workflow

ChemicalHandling Risk 1. Risk Assessment (Identify GHS Hazards) PPE 2. PPE Donning (Nitrile, Goggles, Coat) Risk->PPE Hazard Confirmed EngControl 3. Engineering Controls (Fume Hood >100 fpm) PPE->EngControl Barrier Established Handling 4. Safe Handling (Anti-static weighing) EngControl->Handling Airflow Validated Decon 5. Decontamination (Wet wiping) Handling->Decon Procedure Complete Disposal 6. Waste Disposal (Solid Organic Waste) Decon->Disposal Materials Collected

Self-validating safety and exposure control workflow for 2(1H)-Pyridinone, 1-cyclohexyl- handling.

References

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